molecular formula C6H6FNO B189856 5-Amino-2-fluorophenol CAS No. 100367-48-4

5-Amino-2-fluorophenol

Cat. No.: B189856
CAS No.: 100367-48-4
M. Wt: 127.12 g/mol
InChI Key: XQYICHLOAMMXKE-UHFFFAOYSA-N
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Description

5-Amino-2-fluorophenol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYICHLOAMMXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627238
Record name 5-Amino-2-fluorophenol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-48-4
Record name 5-Amino-2-fluorophenol
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Record name 5-amino-2-fluorophenol
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Foundational & Exploratory

5-Amino-2-fluorophenol CAS number 100367-48-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Amino-2-fluorophenol (CAS: 100367-48-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of this compound. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents.

Core Properties

This compound, with the CAS number 100367-48-4, is a substituted aromatic compound. Its structure incorporates an amino group and a fluorine atom on a phenol ring, making it a versatile intermediate for further chemical modifications.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 100367-48-4[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₆H₆FNO[3][4][5][6][9][10]
Molecular Weight 127.12 g/mol [4][5][6][7][8][9]
Appearance White to yellow solid/powder[3][11]
Melting Point 156-158 °C[1][2][3]
Boiling Point 255.3±20.0 °C (Predicted)[2][4]
Density 1.347±0.06 g/cm³ (Predicted)[2][4]
Purity ≥95%[1][6][7]
Spectroscopic Data

The ¹H NMR spectral data is crucial for the structural confirmation of this compound.

ProtonChemical Shift (δ, ppm)MultiplicitySolventCitations
-OH9.26sDMSO-d₆[2]
Ar-H6.81ddDMSO-d₆[2]
Ar-H6.34ddDMSO-d₆[2]
Ar-H6.04ddDMSO-d₆[2]
-NH₂4.63brDMSO-d₆[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrolysis of 2,4-difluoroaniline. Below is a detailed experimental protocol for this synthesis and subsequent purification.

Synthesis from 2,4-Difluoroaniline

This procedure involves the nucleophilic substitution of a fluorine atom with a hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine a specific amount of 2,4-difluoroaniline, water, and potassium hydroxide.

  • Heating: The reaction is exothermic, and the temperature will naturally rise to 50-80°C. Maintain this temperature for approximately 4-5 hours with continuous stirring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them to ensure the consumption of the starting material (2,4-difluoroaniline content should be less than 0.5%).[1]

  • Acidification: Once the reaction is complete, carefully add a specific amount of hydrochloric acid to the reaction mixture.[1]

  • Steam Distillation: Heat the mixture to facilitate steam distillation. The product will co-distill with water.[1]

  • Product Collection: Collect the distillate to obtain this compound.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2,4-Difluoroaniline C Reaction Vessel (50-80°C, 4-5h) A->C B KOH, H₂O B->C D Reaction Monitoring (<0.5% starting material) C->D Sampling E HCl (Acidification) D->E Completion F Steam Distillation E->F G This compound F->G

Synthesis of this compound from 2,4-Difluoroaniline.
Purification

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical_Workflow cluster_analysis Analytical Workflow A Synthesized This compound B Purity Assessment A->B C Structural Confirmation A->C D HPLC B->D E ¹H NMR Spectroscopy C->E F FTIR Spectroscopy C->F G Mass Spectrometry C->G H Pure Compound D->H E->H F->H G->H

General workflow for the purification and analysis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the ability to further functionalize the amino and hydroxyl groups. It is particularly noted as a building block in the development of anti-cancer agents, although the specific mechanisms of action are diverse and depend on the final molecular structure. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][7]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a solid foundation for researchers and scientists working with this compound. For more specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

References

5-Amino-2-fluorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and analytical characterization of 5-Amino-2-fluorophenol (CAS No: 100367-48-4). This compound is a valuable building block in medicinal chemistry and organic synthesis, meriting a detailed examination of its chemical and physical characteristics.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₆FNO.[1][2] Its structure features a phenol ring substituted with an amino group and a fluorine atom.

Molecular Weight: 127.12 g/mol [1][3]

The presence of the electronegative fluorine atom, along with the amino and hydroxyl groups, significantly influences the molecule's reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₆FNO[1][2]
Molecular Weight 127.12 g/mol [1][3]
CAS Number 100367-48-4[1][3]
Melting Point 156-158 °C
Boiling Point (Predicted) 255.3 ± 20.0 °C[4]
Physical State Solid
IUPAC Name This compound[1]
Synonyms 4-Fluoro-3-hydroxyaniline[1]

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 4-Fluoro-3-methoxyaniline.[5]

Experimental Protocol

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Dichloromethane (DCM)

  • Boron tribromide (1.0 M solution in DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-Fluoro-3-methoxyaniline (2.0 g, 14.2 mmol) in dichloromethane (20 mL) in a flask and cool the solution to 0 °C.[5]

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (40 mL) dropwise to the cooled solution.[5]

  • Stir the reaction mixture at 0 °C, then allow it to warm to room temperature and continue stirring overnight.[5]

  • Upon completion of the reaction, quench the reaction by the addition of methanol.[5]

  • Remove the solvent under reduced pressure.[5]

  • Add water to the residue and adjust the pH to neutral with a saturated sodium bicarbonate solution.[5]

  • Extract the aqueous layer with ethyl acetate.[5]

  • Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.[5]

Yield: 1.3 g (73%)[5]

The following diagram illustrates the workflow for the synthesis and subsequent characterization of this compound.

Synthesis_and_Characterization_Workflow Start Start: 4-Fluoro-3-methoxyaniline Reaction Demethylation Reaction: - Boron tribromide - Dichloromethane - 0°C to RT, overnight Start->Reaction Step 1 Workup Aqueous Workup: - Methanol quench - Neutralization (NaHCO₃) - Extraction (EtOAc) Reaction->Workup Step 2 Purification Purification: - Washing - Drying (MgSO₄) - Concentration Workup->Purification Step 3 Product Product: This compound Purification->Product Final Product Characterization Characterization Product->Characterization H_NMR ¹H NMR Spectroscopy C_NMR ¹³C NMR Spectroscopy (Predicted) IR IR Spectroscopy (Predicted) MS Mass Spectrometry (Predicted) Characterization->H_NMR Characterization->C_NMR Characterization->IR Characterization->MS

Synthesis and Characterization Workflow

Spectroscopic Data

¹H NMR Spectroscopy

The synthesized this compound can be characterized by ¹H NMR spectroscopy. The reported chemical shifts are as follows:

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
-OH9.26sDMSO-d₆
Ar-H6.81ddDMSO-d₆
Ar-H6.34ddDMSO-d₆
Ar-H6.04ddDMSO-d₆
-NH₂4.63brDMSO-d₆
Source:[5]
¹³C NMR, IR, and Mass Spectrometry Data

Safety and Handling

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Pictogram: GHS07 (Exclamation mark)[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Development

This compound serves as a key synthetic building block in the development of various pharmaceutical and agrochemical compounds.[5][6] The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring activated by these groups—allows for a wide range of chemical modifications. Its application is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules for drug discovery programs.[6]

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorophenol from 4-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Amino-2-fluorophenol, a valuable intermediate in pharmaceutical and materials science, from the starting material 4-Fluoro-3-methoxyaniline. The core of this synthesis involves the critical step of O-demethylation to convert the methoxy group into a hydroxyl group. This document details the underlying chemical principles, provides established experimental protocols, and presents the necessary data for successful synthesis.

Core Synthesis Pathway: O-Demethylation

The transformation of 4-Fluoro-3-methoxyaniline to this compound hinges on the cleavage of the methyl ether bond of the methoxy group. This O-demethylation is a common yet crucial reaction in organic synthesis. The presence of both an amino and a fluoro group on the aromatic ring necessitates a careful selection of reagents to ensure high yield and selectivity, avoiding unwanted side reactions.

Several established methods for the demethylation of aryl methyl ethers are applicable to this synthesis. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory equipment. Commonly employed reagents include strong Brønsted acids like hydrobromic acid (HBr) and potent Lewis acids such as boron tribromide (BBr₃).[1][2] Milder, nucleophilic cleavage methods using alkyl thiols also present a viable alternative.[1]

This guide will focus on two primary, well-documented methods: demethylation using hydrobromic acid and demethylation using boron tribromide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-Fluoro-3-methoxyaniline via O-demethylation. These values are based on typical conditions reported for analogous reactions and should be optimized for specific laboratory setups.

ParameterMethod 1: Hydrobromic AcidMethod 2: Boron Tribromide
Reactant Molar Ratio
4-Fluoro-3-methoxyaniline1.0 eq1.0 eq
48% aq. HBr5.0 - 10.0 eq-
Boron Tribromide (BBr₃)-1.1 - 1.5 eq
Solvent Acetic Acid or neatDichloromethane (DCM)
Reaction Temperature 110-130 °C[1][3]-78 °C to Room Temperature[1]
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 70 - 90% (for similar substrates)80 - 95% (for similar substrates)
Work-up Procedure Neutralization, ExtractionQuenching, Extraction

Experimental Protocols

Method 1: Demethylation using Hydrobromic Acid

This protocol outlines the O-demethylation of 4-Fluoro-3-methoxyaniline using a solution of hydrobromic acid.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • 48% aqueous Hydrobromic Acid (HBr)

  • Acetic Acid (optional, as solvent)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Fluoro-3-methoxyaniline (1.0 eq).

  • To the starting material, add 48% aqueous hydrobromic acid (5.0-10.0 eq). If the starting material has poor solubility, acetic acid can be added as a co-solvent.[1]

  • Heat the reaction mixture to reflux (approximately 110-130 °C) with vigorous stirring.[1][3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Method 2: Demethylation using Boron Tribromide

This protocol describes the use of the highly effective but moisture-sensitive reagent, boron tribromide.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Boron Tribromide (BBr₃) solution in Dichloromethane (DCM) or neat

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, dissolve 4-Fluoro-3-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (1.1-1.5 eq) dropwise to the cooled solution via a syringe.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron-containing intermediates.

  • Once the vigorous reaction has ceased, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Fluoro-3-methoxyaniline (C₇H₈FNO) product This compound (C₆H₆FNO) start->product O-Demethylation reagents HBr or BBr₃ (Demethylating Agent)

Caption: Chemical transformation from 4-Fluoro-3-methoxyaniline to this compound.

Experimental_Workflow A 1. Reactant Dissolution (4-Fluoro-3-methoxyaniline in Solvent) B 2. Reagent Addition (HBr or BBr₃) A->B C 3. Reaction (Heating or Stirring at RT) B->C D 4. Work-up (Quenching, Neutralization, Extraction) C->D E 5. Purification (Chromatography or Recrystallization) D->E F Final Product (this compound) E->F

Caption: Generalized experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Amino-2-fluorophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorophenol is a key chemical intermediate whose structural motifs are integral to the development of novel therapeutic agents and specialized chemicals. Its unique arrangement of amino, hydroxyl, and fluorine functional groups on an aromatic scaffold provides a versatile platform for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and notable applications of this compound, with a particular focus on its emerging role in the design of kinase inhibitors for oncology.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also known by synonyms such as 4-fluoro-3-hydroxyaniline.[1]

This section summarizes the key physicochemical and spectroscopic data for this compound, critical for its identification, handling, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number100367-48-4[1]
Molecular FormulaC₆H₆FNO[1]
Molecular Weight127.12 g/mol [1]
Melting Point156-158 °C
Boiling Point255.3±20.0 °C (Predicted)
Density1.347±0.06 g/cm³ (Predicted)
pKa8.76±0.10 (Predicted)
AppearanceWhite to yellow solid
Storage2-8°C, protect from light, stored under nitrogen
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR Predicted shifts in DMSO-d₆: ~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH₂)
¹³C NMR Predicted shifts will show 6 distinct aromatic carbon signals, with the C-F and C-OH carbons exhibiting characteristic shifts.
Infrared (IR) ~3400-3200 cm⁻¹ (N-H, O-H stretching), ~1600 cm⁻¹ (N-H bending), ~1200 cm⁻¹ (C-O stretching)
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z = 127.0433

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale and potentially scalable synthesis starts from 2,4-difluoroaniline.

Experimental Protocol: Synthesis from 2,4-Difluoroaniline

This protocol describes a one-step synthesis of 2-amino-5-fluorophenol from 2,4-difluoroaniline.[2]

Materials:

  • 2,4-difluoroaniline

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Reaction vessel with temperature control and stirring

  • Steam distillation apparatus

Procedure:

  • Charge the reaction vessel with a measured amount of 2,4-difluoroaniline, water, and potassium hydroxide.

  • The reaction is exothermic, and the temperature will naturally rise to 50-80°C. Maintain this temperature with stirring for approximately 4-5 hours.

  • After the initial reaction period, continue to keep the mixture warm for an additional 60 minutes. Monitor the reaction progress by taking samples until the concentration of 2,4-difluoroaniline is less than 0.5%.

  • Once the reaction is complete, carefully add a specific amount of hydrochloric acid to the reaction mixture.

  • Set up the apparatus for steam distillation. Heat the mixture to boiling. The product will co-distill with water.

  • Collect the distillate to obtain 2-amino-5-fluorophenol.

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of complex molecules with biological activity, particularly in the development of kinase inhibitors for cancer therapy. The fluorinated aminophenol scaffold can be elaborated to interact with the ATP-binding site of various kinases.

Case Study: Development of Fluorinated Aminophenol Derivatives as Kinase Inhibitors

Derivatives of fluorinated aminophenols have shown potential as inhibitors of key kinases in oncogenic signaling pathways, such as the RAF/MEK/ERK cascade.[1]

The following is a general procedure for the acylation of a fluorinated aminophenol, which is a common step in the synthesis of kinase inhibitors. This protocol is adapted for a laboratory setting.[1]

Materials:

  • Carboxylic acid derivative

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • 4-Amino-2-(trifluoromethyl)phenol (as an analogue to this compound)

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the peptide coupling reagent (1.1 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated carboxylic acid mixture, add a solution of the fluorinated aminophenol (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired amide derivative.

The following table presents hypothetical in vitro biochemical and cellular potency data for a series of kinase inhibitors derived from a fluorinated aminophenol core, illustrating a typical structure-activity relationship study.

Table 3: Hypothetical SAR Data for Fluorinated Aminophenol-Based Kinase Inhibitors
Compound IDR' GroupKinase IC₅₀ (µM)p-ERK EC₅₀ (µM)
1Methyl1.22.5
2Ethyl0.81.5
3Isopropyl0.51.0
4Phenyl0.10.3

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a common feature of many cancers. The fluorinated aminophenol derivatives are designed to inhibit the RAF kinases within this cascade.[1]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Fluorinated Aminophenol Derivative Inhibitor->RAF Inhibition

RAS/RAF/MEK/ERK signaling pathway with the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound reaction Acylation with Carboxylic Acid start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Confirmation (NMR, MS) purification->characterization derivative Final Derivative characterization->derivative biochem_assay Biochemical Assay (Kinase IC₅₀) derivative->biochem_assay cell_assay Cell-based Assay (p-ERK EC₅₀) biochem_assay->cell_assay sar Structure-Activity Relationship Analysis cell_assay->sar

General experimental workflow for synthesis and evaluation.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the generation of diverse chemical libraries for structure-activity relationship studies. The synthetic protocols and data presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their research endeavors. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

5-Amino-2-fluorophenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physical, chemical, and spectroscopic properties of 5-Amino-2-fluorophenol, a key building block in medicinal chemistry. This guide provides detailed experimental protocols, reactivity analysis, and safety information to support its application in research and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug development. Its unique trifunctional nature, possessing an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, makes it a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents, particularly in the development of kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and safety guidelines.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₆FNO[5][6]
Molecular Weight 127.12 g/mol [5][6]
Appearance Solid[7]
Melting Point 156-158 °C[7]
Boiling Point (Predicted) 255.3 ± 20.0 °C at 760 Torr[7]
Density (Predicted) 1.347 ± 0.06 g/cm³ at 20 °C[7]
pKa (Predicted) Acidic pKa (phenol): ~8.9, Basic pKa (amine): ~3.8[8][9][10][11][12][13]
Solubility

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Data

A reported ¹H NMR spectrum of this compound synthesized via the demethylation of 4-fluoro-3-methoxyaniline provides the following chemical shifts in DMSO-d₆:

  • δ 9.26 (s, 1H) : Attributed to the phenolic hydroxyl proton (-OH).

  • δ 6.81 (dd, 1H) : Aromatic proton.

  • δ 6.34 (dd, 1H) : Aromatic proton.

  • δ 6.04 (dd, 1H) : Aromatic proton.

  • δ 4.63 (br, 2H) : Attributed to the amino protons (-NH₂).[16]

¹³C NMR Data
FTIR Spectral Data

A detailed, assigned FTIR spectrum for this compound is not available. However, characteristic peaks for the functional groups present can be predicted:

  • O-H stretch (phenol) : A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amine) : Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C-F stretch : A strong band in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches : Peaks in the region of 1450-1600 cm⁻¹.[21][22]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its three functional groups. The amino and hydroxyl groups are electron-donating and activating, directing electrophilic substitution to the ortho and para positions.[23] Conversely, the fluorine atom is an electron-withdrawing group via induction, which can influence the reactivity of the aromatic ring.[23]

Electrophilic and Nucleophilic Reactions

This compound can undergo a variety of chemical transformations:

  • Electrophilic Aromatic Substitution : The activated aromatic ring is susceptible to electrophilic attack, such as halogenation, nitration, and sulfonation. The positions ortho and para to the activating amino and hydroxyl groups are the most likely sites of substitution.[23][24][25]

  • Nucleophilic Reactions of the Amino Group : The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.[26]

  • Nucleophilic Reactions of the Hydroxyl Group : The phenolic hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form, enabling reactions like etherification.[26]

  • Nucleophilic Aromatic Substitution : While less common for electron-rich rings, under specific conditions, the fluorine atom could potentially be displaced by a strong nucleophile.[27][28]

The following diagram illustrates the general reactivity of this compound towards electrophiles and nucleophiles.

Reactivity_of_5_Amino_2_fluorophenol General Reactivity of this compound cluster_electrophilic Electrophilic Reactions cluster_nucleophilic Nucleophilic Reactions Electrophile Electrophile This compound This compound Electrophile->this compound Ring Attack Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) This compound->Electrophilic_Aromatic_Substitution Nucleophile_NH2 Acylation, Alkylation This compound->Nucleophile_NH2 Amino Group Nucleophile_OH Etherification This compound->Nucleophile_OH Hydroxyl Group

Caption: General reactivity pathways of this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors.[1][3][4][29] The strategic incorporation of the fluorinated aminophenol moiety can enhance binding affinity to the target protein and improve the overall pharmacokinetic profile of a drug candidate. For instance, substituted aminophenols are key components in the development of inhibitors for kinases involved in cancer cell signaling pathways.[1][2][4][29]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of a methoxy-substituted aniline precursor. The following diagram outlines this synthetic workflow.

Synthesis_of_5_Amino_2_fluorophenol Synthesis of this compound Start 4-Fluoro-3-methoxyaniline Step1 Dissolve in Dichloromethane Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Boron Tribromide (Demethylation) Step2->Step3 Step4 Stir Overnight Step3->Step4 Step5 Quench with Methanol Step4->Step5 Step6 Work-up and Extraction Step5->Step6 Product This compound Step6->Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Dissolve 4-fluoro-3-methoxyaniline in dichloromethane in a round-bottom flask.[16]

  • Cool the solution to 0 °C in an ice bath.[16]

  • Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.[16]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[16]

  • Quench the reaction by the slow addition of methanol at 0 °C.[16]

  • Remove the solvent under reduced pressure.[16]

  • Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.[16]

  • Extract the aqueous layer with ethyl acetate.[16]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[16]

Determination of Melting Point
  • Place a small, dry sample of this compound into a capillary tube and compact the sample by tapping the sealed end on a hard surface.[30][31][32][33]

  • Place the capillary tube in a melting point apparatus.[30][31][32][33]

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[30][31][32][33]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[30][31][32][33]

Determination of Solubility
  • In a small test tube, add a known mass (e.g., 10 mg) of this compound.[34][35][36][37][38]

  • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to the test tube.[34][35][36][37][38]

  • Vigorously shake or vortex the mixture for a set period.[34][35][36][37][38]

  • Observe if the solid has completely dissolved. If it has, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved).[34][35][36][37][38]

  • If the initial amount of solute does not dissolve, add more solvent in known increments until complete dissolution is achieved.[34][35][36][37][38]

  • Express the solubility as g/100 mL or other appropriate units.[34][35][36][37][38]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and may cause skin and eye irritation.[6][39] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Commercial Suppliers and Technical Guide for 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-Amino-2-fluorophenol (CAS No. 100367-48-4), a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document also outlines a representative experimental protocol for a common application of this compound and presents relevant data in a structured format to aid in research and development.

Physicochemical Properties

This compound is a substituted aromatic compound with the following properties:

PropertyValue
CAS Number 100367-48-4
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol [1]
Appearance Solid
Boiling Point 156-158 °C[2]
Purity Typically ≥95%

Commercial Suppliers

The following table summarizes commercially available this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich APO45679839495%[2]Inquire
Apollo Scientific APO45679839495%Inquire
Hoffman Fine Chemicals HFC2070InquireInquire
Echemi -95+%Inquire

Key Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for versatile reactivity. A primary application is in the synthesis of benzoxazole derivatives, which are important scaffolds in medicinal chemistry.[3] Benzoxazoles are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.

Experimental Protocol: Synthesis of a Benzoxazole Derivative

The following is a representative protocol for the synthesis of a 2-substituted benzoxazole from this compound and a carboxylic acid, a common transformation for this class of compounds.

Reaction: Condensation of this compound with a substituted benzoic acid to form a 6-fluoro-substituted 2-arylbenzoxazole.

Materials:

  • This compound

  • Substituted Benzoic Acid (e.g., p-toluic acid)

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and the substituted benzoic acid (1.1 equivalents).

  • Reaction Medium: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure efficient stirring of the reaction mixture.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-substituted-6-fluorobenzoxazole.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of a benzoxazole derivative from this compound.

G Workflow for Benzoxazole Synthesis A 1. Reaction Setup - this compound - Substituted Benzoic Acid - Polyphosphoric Acid (PPA) B 2. Heating - 180-200°C - 4-6 hours A->B Heat C 3. Work-up - Quench with ice B->C Cool D 4. Neutralization - Saturated NaHCO3 C->D E 5. Extraction - Ethyl Acetate D->E F 6. Drying & Concentration - Anhydrous MgSO4 - Rotary Evaporation E->F G 7. Purification - Column Chromatography F->G H Pure 2-Substituted-6-fluorobenzoxazole G->H

Caption: A schematic overview of the synthetic workflow for producing a 2-substituted-6-fluorobenzoxazole.

References

Purity Analysis of 5-Amino-2-fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of 5-Amino-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this compound is paramount for the safety, efficacy, and reproducibility of subsequent drug development processes. This document outlines detailed experimental protocols for common analytical techniques, discusses potential impurities, and presents a framework for method validation in accordance with industry standards.

Introduction to this compound and the Importance of Purity

This compound (CAS No: 100367-48-4, Molecular Formula: C₆H₆FNO, Molecular Weight: 127.12 g/mol ) is an aromatic organic compound containing amino, fluoro, and hydroxyl functional groups. Its chemical structure makes it a valuable building block in medicinal chemistry. However, impurities arising from the synthetic route or degradation can lead to the formation of undesired byproducts in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. Therefore, robust and validated analytical methods are crucial for controlling the quality of this compound.

Commercially available this compound typically has a purity of around 95%. The primary degradation pathway for aminophenols is oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored polymeric impurities[1][2].

Analytical Methodologies for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for routine purity analysis and impurity profiling.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 215 nm (for peptide bonds if applicable in derivatives) or a wavelength determined by the UV spectrum of this compound[3].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Due to the low volatility of this compound, derivatization is often required to increase its volatility and thermal stability.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogen atoms. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a high signal-to-noise ratio.

  • Data Processing and Calculation: Carefully integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Common impurities in the synthesis of aminophenols include:

  • Oxidation Products: Aminophenols are susceptible to oxidation, leading to the formation of colored impurities, often polymeric in nature[1][4].

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Positional isomers that may be formed during the synthesis.

  • By-products of Synthesis: For example, in syntheses involving the reduction of a nitro group, by-products from incomplete reduction may be present. One of the major impurities in the production of p-aminophenol from the catalytic reduction of nitrobenzene is 4,4'-diaminodiphenyl ether[5].

  • Residual Solvents: Solvents used during the synthesis and purification steps.

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of Purity Analysis Data for a Batch of this compound

Analytical MethodPurity (%)Impurity 1 (%)Impurity 2 (%)Impurity 3 (%)
HPLC-UV95.21.5 (Isomer)0.8 (Oxidation Product)2.5 (Unknown)
qNMR95.5---

Table 2: Validation Parameters for the HPLC-UV Method

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (%RSD)≤ 2.0%0.8%
Limit of Detection (LOD)Report0.01 µg/mL
Limit of Quantitation (LOQ)Report0.03 µg/mL

Visualization of Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Analysis Data Analysis (Integration, Quantification) HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Report & Impurity Profile Data_Analysis->Purity_Report

Caption: A generalized workflow for the purity analysis of this compound.

Logical Relationship for Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram outlines the logical relationship between key validation parameters as per ICH guidelines[6].

G cluster_parameters Key Validation Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Precision->LOD LOD->LOQ

References

Spectroscopic and Structural Elucidation of 5-Amino-2-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-2-fluorophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound. While comprehensive experimental data for all spectroscopic methods is not uniformly available in public domains, this guide presents the verified ¹H Nuclear Magnetic Resonance (NMR) data, theoretical mass spectrometry values, and expected infrared spectroscopy characteristics. Furthermore, it outlines detailed experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.26Singlet (s)1HOH
6.81Doublet of doublets (dd)1HAr-H
6.34Doublet of doublets (dd)1HAr-H
6.04Doublet of doublets (dd)1HAr-H
4.63Broad (br)2HNH₂

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200O-H, N-HStretching
3100-3000Aromatic C-HStretching
1650-1580N-HBending
1600-1450Aromatic C=CStretching
1300-1000C-O, C-N, C-FStretching

Table 4: Mass Spectrometry (MS) Data

While an experimental mass spectrum is not available, the following theoretical data is useful for mass spectrometric analysis.

ParameterValue
Molecular FormulaC₆H₆FNO
Molecular Weight127.12 g/mol [2]
Exact Mass127.043341977 Da[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited or typically used for the characterization of this compound.

2.1 Sample Preparation: Synthesis of this compound

The compound can be synthesized from 4-Fluoro-3-methoxyaniline. In a typical procedure, 4-Fluoro-3-methoxyaniline is dissolved in dichloromethane at 0 °C. A solution of boron tribromide in dichloromethane is then added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight. The reaction is subsequently quenched with methanol, and the solvent is removed under reduced pressure. The residue is treated with water, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic phase is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield this compound as a solid.[1]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR : A proton-decoupled ¹³C spectrum is acquired to obtain single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis : The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the proton signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

2.3 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • ATR Method : A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • KBr Pellet Method : Alternatively, a few milligrams of the sample are finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

2.4 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or used with a direct insertion probe.

  • Sample Preparation : For GC-MS or LC-MS, the sample is dissolved in a suitable volatile solvent. For direct analysis, a small amount of the solid can be used.

  • Ionization : A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum is recorded, showing the relative abundance of each ion.

  • Data Analysis : The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2-fluorophenol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorophenol is a versatile bifunctional aromatic compound that serves as a valuable synthetic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a fluorine atom, allows for a variety of chemical transformations. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. These characteristics make this compound an attractive starting material for the synthesis of novel bioactive compounds.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 6-fluoro-substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities.

Key Applications

Derivatives of this compound are instrumental in the development of a variety of compounds, including:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical agents, with applications in the development of anticancer and anti-inflammatory drugs.[2][3]

  • Agrochemicals: The unique structural features of this compound are utilized in creating specialized agricultural chemicals.

  • Dyes and Pigments: It serves as a precursor in the manufacturing of dyes.[3]

Synthesis of 2-Aryl-6-fluorobenzoxazoles

A primary application of this compound is in the synthesis of 2-substituted-6-fluorobenzoxazoles. The benzoxazole scaffold is a prominent feature in many biologically active molecules. The synthesis typically proceeds via a condensation reaction between this compound and a carboxylic acid or its derivative, followed by cyclodehydration.

Experimental Protocol: Synthesis of 6-Fluoro-2-(4-hydroxyphenyl)benzoxazole

This protocol describes the synthesis of a 6-fluoro-2-(4-hydroxyphenyl)benzoxazole, a potential precursor for kinase inhibitors, through the condensation of this compound with 4-hydroxybenzoic acid.

Materials:

  • This compound

  • 4-Hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-hydroxybenzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

  • Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to approximately 80-100°C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-fluoro-2-(4-hydroxyphenyl)benzoxazole.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 6-fluoro-2-(4-hydroxyphenyl)benzoxazole.

ParameterValue
Reactant Ratio (Aminophenol:Carboxylic Acid) 1 : 1.1
Reaction Temperature 180-200 °C
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (post-chromatography) >98%

Biological Significance and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. Many of these inhibitors target signaling pathways that are dysregulated in diseases such as cancer. For instance, a synthesized 6-fluoro-2-arylbenzoxazole could potentially inhibit a protein kinase within the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a synthesized benzoxazole derivative might inhibit a kinase in a signal transduction pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 6-Fluoro-2-arylbenzoxazole (Synthesized Compound) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a synthesized benzoxazole derivative.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 2-aryl-6-fluorobenzoxazoles.

G Start Start Reactants This compound + Carboxylic Acid + PPA Start->Reactants Reaction Heat to 180-200°C (4-6 hours) Reactants->Reaction Workup Quench with Ice Neutralize with NaHCO3 Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-Aryl-6-fluorobenzoxazole Purification->Product

Caption: General workflow for the synthesis of 2-aryl-6-fluorobenzoxazoles.

References

Synthesis of Fluorinated Benzoxazoles as Potential Pharmaceutical Intermediates from 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the synthesis of fluorinated benzoxazole derivatives from 5-Amino-2-fluorophenol, a critical starting material in the development of novel pharmaceutical agents. The unique structural features of this compound make it a valuable building block for generating compounds with potential therapeutic activities, particularly as kinase inhibitors. This application note provides a comprehensive protocol for the synthesis of a model fluorinated benzoxazole, alongside relevant quantitative data and a discussion of its potential role in targeting signaling pathways implicated in cancer.

Introduction

This compound is a versatile organic intermediate whose distinct arrangement of amino, hydroxyl, and fluorine functional groups allows for the strategic construction of complex heterocyclic molecules. The presence of a fluorine atom is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Benzoxazoles, a class of heterocyclic compounds, are recognized as "privileged scaffolds" due to their prevalence in biologically active molecules, including anti-cancer, anti-inflammatory, and anti-microbial agents.[2][3]

The synthesis of fluorinated benzoxazoles from this compound represents a promising avenue for the discovery of novel therapeutics. These compounds have the potential to act as inhibitors of key cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[4][5] This document provides a detailed protocol for the synthesis of a representative 6-amino-5-fluoro-2-phenylbenzoxazole, a potential intermediate for more complex pharmaceutical agents.

Synthesis of a Model Intermediate: 6-Amino-5-fluoro-2-phenylbenzoxazole

The synthesis of benzoxazoles can be achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative. This reaction typically proceeds via the formation of an amide intermediate, followed by cyclization.

Experimental Protocol

Reaction: Condensation of this compound with Benzoic Acid

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • Polyphosphoric Acid (PPA)

  • Methanol

  • Sodium Bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and Benzoic Acid (1.05 eq).

  • Add Polyphosphoric Acid (approx. 10 times the weight of the aminophenol) to the flask.

  • Place the flask in a pre-heated oil bath at 150-160°C.

  • Stir the reaction mixture vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice-cold water while stirring.

  • Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure 6-Amino-5-fluoro-2-phenylbenzoxazole.

  • Dry the purified product under vacuum.

Expected Yield: Based on similar reactions, the expected yield is in the range of 70-85%.

Characterization Data (Hypothetical)

The structure of the synthesized compound would be confirmed by spectroscopic methods.

Analysis Expected Result
Appearance Off-white to light brown solid
Melting Point 180-185 °C
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons and the amino group protons.
¹³C NMR (DMSO-d₆) Peaks corresponding to the carbon atoms of the benzoxazole core and the phenyl ring.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of C₁₃H₉FN₂O.
FT-IR (KBr) Characteristic peaks for N-H, C=N, and C-F stretching vibrations.

Application in Pharmaceutical Research: Targeting the EGFR Signaling Pathway

Fluorinated benzoxazoles are being investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.

EGFR Signaling Pathway

The diagram below illustrates a simplified EGFR signaling pathway, which is a critical regulator of cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF (Ligand) EGF->EGFR Binds Intermediate Pharmaceutical Intermediate (Fluorinated Benzoxazole) Inhibitor Potential EGFR Inhibitor Intermediate->Inhibitor Synthesized into Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR Signaling Pathway and the point of inhibition.

Quantitative Data: Activity of Structurally Related EGFR Inhibitors

While the specific biological activity of 6-Amino-5-fluoro-2-phenylbenzoxazole requires experimental validation, the following table presents the inhibitory concentrations (IC₅₀) of several known fluorinated EGFR inhibitors against various cancer cell lines, demonstrating the potential of this class of compounds.

Compound Target A549 (NSCLC) PC-3 (Prostate) HepG2 (Liver) Reference
Gefitinib EGFR~0.5 µM>10 µM~5 µM[4]
Compound 4c EGFR0.56 µM2.46 µM2.21 µM[4]
Compound 9u EGFR0.35 µM5.12 µM-[5]

Data for compounds 4c and 9u are from studies on dianilinopyrimidine and 5-trifluoromethylpyrimidine derivatives, respectively, which share structural motifs with potential derivatives of fluorinated benzoxazoles.[4][5]

Experimental Workflow and Logic

The overall process from starting material to a potential drug candidate follows a logical progression.

experimental_workflow Start This compound Synthesis Condensation Reaction (e.g., with PPA) Start->Synthesis Reactant Carboxylic Acid (e.g., Benzoic Acid) Reactant->Synthesis Intermediate Fluorinated Benzoxazole Intermediate Synthesis->Intermediate Derivatization Further Chemical Modification Intermediate->Derivatization Candidate Potential Drug Candidate Derivatization->Candidate BioAssay Biological Assays (e.g., Kinase Inhibition, Cell Viability) Candidate->BioAssay Data Quantitative Data (IC50 values) BioAssay->Data

Caption: Workflow for synthesis and evaluation of drug candidates.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of fluorinated benzoxazoles, a class of compounds with significant potential in pharmaceutical research. The straightforward condensation reaction with carboxylic acids provides a reliable method for generating a diverse library of these intermediates. Further investigation into their biological activities, particularly as EGFR inhibitors, is a promising direction for the development of novel anti-cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these important pharmaceutical building blocks.

References

Application of 5-Amino-2-fluorophenol in Medicinal Chemistry: A Focus on the Synthesis of MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-2-fluorophenol is a valuable fluorinated building block in medicinal chemistry, primarily utilized for its role as a precursor in the synthesis of targeted therapeutics. The presence of amino, hydroxyl, and fluoro substituents on the phenyl ring offers versatile handles for chemical modification, allowing for its incorporation into complex molecular architectures. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. This application note will focus on the pivotal role of this compound in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.

Key Application: Synthesis of the MEK Inhibitor Trametinib

Trametinib is an FDA-approved targeted therapy for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those harboring BRAF mutations.[1] It functions as an allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a common driver of cell proliferation and survival in many cancers.[3]

This compound serves as a crucial starting material for the synthesis of the N-(3-acetamido-4-fluorophenyl) moiety, which is a key structural component of Trametinib. This portion of the molecule is essential for its biological activity.

Biological Activity of Trametinib

Trametinib is a highly potent inhibitor of MEK1 and MEK2. Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC50), as summarized in the table below.

CompoundTargetIC50 (nM)
TrametinibMEK10.92
TrametinibMEK21.8

Data sourced from publicly available information.

Signaling Pathway Inhibition

Trametinib exerts its therapeutic effect by inhibiting the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell growth and division. In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation. Trametinib binds to an allosteric site on MEK1 and MEK2, preventing their activation by RAF kinases and subsequent phosphorylation of ERK1 and ERK2. This blockade of downstream signaling leads to cell cycle arrest and apoptosis in cancer cells.

MEK_Inhibition_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Trametinib Trametinib Trametinib->MEK Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Trametinib inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key Trametinib intermediate from this compound and for a representative in vitro MEK1 kinase assay.

Protocol 1: Synthesis of N-(3-amino-4-fluorophenyl)acetamide from this compound

This two-step protocol describes the N-acetylation of this compound to yield N-(3-hydroxy-4-fluorophenyl)acetamide, followed by a subsequent reaction to introduce the second amino group.

Synthesis_Workflow start Start step1 Step 1: N-Acetylation of this compound start->step1 intermediate1 Intermediate: N-(3-hydroxy-4-fluorophenyl)acetamide step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 Intermediate: N-(3-hydroxy-4-fluoro-5-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 product Product: N-(3-amino-4-fluorophenyl)acetamide step3->product end End product->end

Workflow for the synthesis of a key Trametinib intermediate.

Step 1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(3-hydroxy-4-fluorophenyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2 & 3: Nitration and Reduction (Illustrative)

The intermediate N-(3-hydroxy-4-fluorophenyl)acetamide would then typically undergo nitration followed by reduction of the nitro group to an amine to yield N-(3-amino-4-fluorophenyl)acetamide. These steps involve standard procedures using reagents such as nitric acid/sulfuric acid for nitration and a reducing agent like tin(II) chloride or catalytic hydrogenation for the reduction.

Protocol 2: In Vitro MEK1 Kinase Assay (Luminescent)

This protocol is a general method to determine the inhibitory activity of a compound against MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • Test compound (e.g., Trametinib)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase assay buffer, the test compound dilutions, and the MEK1 enzyme.

  • Add the inactive ERK2 substrate to the wells.

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Terminate the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[4]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Logical_Relationship BuildingBlock This compound (Versatile Building Block) Synthesis Multi-step Chemical Synthesis BuildingBlock->Synthesis Intermediate Key Intermediate (e.g., N-(3-amino-4-fluorophenyl)acetamide) Synthesis->Intermediate Drug Active Pharmaceutical Ingredient (Trametinib) Intermediate->Drug Application Medicinal Application (MEK Inhibition in Cancer Therapy) Drug->Application

Logical relationship of this compound in drug discovery.

Conclusion

This compound is a critical starting material in the synthesis of the potent MEK inhibitor, Trametinib. Its strategic use allows for the introduction of a key pharmacophore that is essential for the drug's high-affinity binding and potent inhibition of MEK1 and MEK2 kinases. The protocols provided herein offer a framework for the synthesis of a key intermediate and for the in vitro evaluation of MEK inhibitors, highlighting the practical application of this compound in modern drug discovery and development.

References

The Role of 5-Amino-2-fluorophenol and its Analogs in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of aminofluorophenol derivatives in the synthesis of agrochemicals. While specific examples for the direct use of 5-Amino-2-fluorophenol are not extensively documented in publicly available literature, its structural analogs, such as 5-Amino-2-chlorophenol and the positional isomer 2-Amino-5-fluorophenol, serve as valuable precursors in the development of potent insecticides and herbicides. The methodologies and principles described herein are therefore presented as a guide for researchers exploring the potential of this compound and related compounds in the discovery of novel agrochemicals.

Application in Insecticide Synthesis: The Case of Fluazuron from 5-Amino-2-chlorophenol

A prominent example of a substituted aminophenol in agrochemical synthesis is the use of 5-Amino-2-chlorophenol as a key intermediate in the production of Fluazuron.[1] Fluazuron is a benzoylphenyl urea insecticide that acts as an insect growth regulator.[1]

Mode of Action: Chitin Synthesis Inhibition

Fluazuron's mechanism of action involves the inhibition of chitin synthesis in insects and mites.[1] Chitin is a vital component of the arthropod exoskeleton. By disrupting the molting process, Fluazuron is lethal to the developmental stages of these pests.[1]

Fluazuron_Mode_of_Action Fluazuron Fluazuron Chitin_Synthase Chitin Synthase (Enzyme) Fluazuron->Chitin_Synthase Inhibits Chitin_Polymerization N-acetylglucosamine Polymerization Chitin_Synthase->Chitin_Polymerization Catalyzes Chitin Chitin Formation Chitin_Polymerization->Chitin Exoskeleton Exoskeleton Development Chitin->Exoskeleton Molting_Disruption Molting Disruption & Insect Death Exoskeleton->Molting_Disruption Disrupted

Caption: Mode of action of Fluazuron as a chitin synthesis inhibitor.
Efficacy of Fluazuron

The following table summarizes the efficacy of Fluazuron against various tick species, demonstrating its practical application in veterinary medicine for tick control on cattle.[1]

Target PestHost AnimalDosageEfficacy (%)
Rhipicephalus (Boophilus) microplusCattle1.5 - 2.5 mg/kg (pour-on)>95% reduction in tick numbers
Amblyomma americanumCattle2.5 mg/kg (pour-on)Significant reduction in larval molting
Various tick speciesCattleVaries by formulation7-12 weeks protection
Experimental Protocol: Synthesis of Fluazuron

The synthesis of Fluazuron is a multi-step process. The following protocol, adapted from industrial synthesis routes for a laboratory setting, outlines the key steps starting from the reduction of 2-chloro-5-nitrophenol to form the crucial 5-amino-2-chlorophenol intermediate.[1]

Fluazuron_Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation cluster_2 Step 3: Acylation A 2-chloro-5-nitrophenol B Reduction (Fe / NH4Cl) A->B C 5-amino-2-chlorophenol B->C D 5-amino-2-chlorophenol E Condensation with 2,3-dichloro-5-(trifluoromethyl)pyridine D->E F Aniline Derivative E->F G Aniline Derivative H Acylation with 2,6-difluorobenzoyl isocyanate G->H I Fluazuron H->I

Caption: Synthetic workflow for Fluazuron.
  • Materials: 2-chloro-5-nitrophenol, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrophenol (1 equiv.) in a 1:1 mixture of ethanol and water.[1][2]

    • Add iron powder (5 equiv.) and ammonium chloride (5 equiv.) to the solution.[1][2]

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-2-chlorophenol.[1]

  • Materials: 5-amino-2-chlorophenol, 2,3-dichloro-5-(trifluoromethyl)pyridine, Potassium carbonate, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 5-amino-2-chlorophenol (1 equiv.) in a high-boiling point solvent (e.g., DMF or DMSO), add a suitable base such as potassium carbonate (1.2 equiv.).[1]

    • Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1 equiv.) to the mixture.[1]

    • Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[1]

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aniline derivative.[1]

  • Materials: Aniline derivative from Step 2, 2,6-difluorobenzoyl isocyanate, Inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the aniline derivative from Step 2 (1 equiv.) in an inert solvent.[1]

    • Add 2,6-difluorobenzoyl isocyanate (1.05 equiv.) dropwise to the solution at room temperature.[1]

    • Stir the reaction mixture for 1-2 hours. The product will often precipitate out of the solution.[1]

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain Fluazuron.[1]

Application in Herbicide Synthesis

Substituted aminophenols are also valuable precursors for aminophenoxazinone-based herbicides.[1] These compounds can exhibit significant phytotoxicity and are being investigated as potential alternatives to conventional herbicides.[1]

Synthesis of a Potential Aminophenoxazinone Herbicide

The following protocol outlines the synthesis of 2-amino-8-chloro-3H-phenoxazin-3-one, a potential herbicide, using 5-amino-2-chlorophenol.[1]

  • Materials: 5-amino-2-chlorophenol, 2-aminophenol, Sodium iodate, Acetone, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminophenol (1 equiv.) in acetone.[1]

    • In a separate beaker, prepare a solution of sodium iodate (2 equiv.) in water.

    • Add the sodium iodate solution to the 2-aminophenol solution and stir for 10-15 minutes.[1]

    • Add a solution of 5-amino-2-chlorophenol (1 equiv.) in acetone to the reaction mixture.[1]

    • Stir the mixture at room temperature for 24 hours. The product will precipitate as a colored solid.[1]

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold acetone.[1]

    • Dry the product under vacuum to yield 2-amino-8-chloro-3H-phenoxazin-3-one.[1]

Synthesis of a Fluorinated Heterocycle from 2-Amino-5-fluorophenol

While a direct agrochemical application is not specified, 2-Amino-5-fluorophenol, a positional isomer of the title compound, is utilized in the synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one, showcasing its utility in creating complex fluorinated molecules.[3]

Experimental Protocol: Synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one Intermediate

The synthesis involves an initial etherification followed by a nitration reaction.

  • Materials: 2-Amino-5-fluorophenol, DMF, Potassium carbonate, Potassium fluoride, Methyl chloroacetate.

  • Procedure:

    • Add DMF, potassium carbonate, 2-Amino-5-fluorophenol (1 equiv.), and potassium fluoride to a reaction vessel.[3]

    • Slowly add methyl chloroacetate over 2-3 hours.[3]

    • Maintain the temperature at 50-80°C for 4 hours, monitoring for the consumption of the starting material.[3]

    • After completion, filter out the potassium salts and recover the DMF from the filtrate.[3]

    • Add methanol to the residue, heat to 60-70°C for 30 minutes, then cool to 10-20°C and filter to obtain the intermediate product.[3]

  • Materials: Intermediate from Step 1, Concentrated sulfuric acid, 70% Nitric acid.

  • Procedure:

    • Add concentrated sulfuric acid to a nitration vessel, keeping the temperature below 50°C.[3]

    • Slowly add the intermediate from the etherification step and stir for 30 minutes.[3]

    • While maintaining the temperature below 50°C, slowly add 70% nitric acid over approximately 60 minutes.[3]

    • Continue stirring for another 60 minutes at a temperature below 50°C until the reaction is complete.[3]

    • Slowly add the reaction mixture to water to precipitate the nitrated product.

Further steps, such as reduction of the nitro group and cyclization, would be required to form the final benzo[d]oxazin-3(4H)-one structure.

References

Application Notes and Protocols for N-Alkylation of 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorophenol is a valuable building block in medicinal chemistry and drug development. Its structure incorporates three key functional groups: a primary aromatic amine, a hydroxyl group, and a fluorine atom. The selective N-alkylation of the amino group is a critical transformation for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as it allows for the introduction of various substituents to modulate biological activity, physicochemical properties, and metabolic stability. This document provides detailed experimental protocols for the selective N-alkylation of this compound via two common and effective methods: reductive amination and classical N-alkylation with alkyl halides.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of aminophenols, which can be extrapolated for this compound.

Table 1: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeSodium BorohydrideMethanolRoom Temp1-290-98[1]
Substituted BenzaldehydesSodium BorohydrideMethanolRoom Temp1-289-97[1]
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98

Table 2: Classical N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Experimental Protocols

Method 1: Selective N-Alkylation via Reductive Amination

This one-pot protocol is generally preferred for its high selectivity for the amino group over the hydroxyl group and typically high yields.[1][2] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol (5-10 mL per mmol of substrate).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the aldehyde (1.0 eq) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • After 1 hour, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • Once the addition is complete, remove the ice bath and stir the reaction for an additional 1 hour at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (approximately 3 times the volume of methanol used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.

Method 2: Classical N-Alkylation with Alkyl Halides

This method involves the direct alkylation of the amino group using an alkyl halide in the presence of a base. While effective, this method may sometimes lead to a mixture of N-alkylated and O-alkylated products, as well as di-alkylation of the amine. Careful selection of the base and reaction conditions can improve selectivity.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated product.

Visualizations

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Methanol C Stir at RT (1h) (Imine Formation) A->C B Aldehyde B->C D Cool (Ice Bath) C->D E Add NaBH4 D->E F Stir at RT (1h) (Reduction) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.

Classical_N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Anhydrous Solvent D Stir at RT (15-30 min) A->D B Base (e.g., K2CO3) B->D C Alkyl Halide E Add Alkyl Halide C->E D->E F Heat (e.g., 60-80°C) (Monitor by TLC) E->F G Cool to RT F->G H Pour into Water G->H I Extract with Ethyl Acetate H->I J Wash, Dry, Concentrate I->J K Column Chromatography J->K L N-Alkylated Product K->L

Caption: Experimental workflow for the classical N-alkylation of this compound.

References

Application Notes and Protocols for Suzuki Coupling with 5-Amino-2-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Derivatives of 5-Amino-2-fluorophenol are valuable building blocks in drug discovery, as the aminophenol moiety is a key pharmacophore in various biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity.

These application notes provide detailed protocols and reaction conditions for the Suzuki coupling of this compound derivatives with a range of arylboronic acids. The provided data, based on established procedures for structurally similar compounds, serves as a comprehensive guide for optimizing these reactions for the synthesis of novel biaryl compounds.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of analogous amino- and fluoro-substituted aryl halides. This data provides a valuable reference for the optimization of reactions with this compound derivatives.

Table 1: Suzuki Coupling of Amino-Substituted Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-methylpyridin-4-aminePd(OAc)₂ (3)-K₂CO₃Isopropanol/Water901285-95
22-Bromo-5-methylpyridin-4-aminePd(PPh₃)₄ (5)-K₃PO₄Dioxane/Water901680-90
34-BromoanilinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/Water10018~90
42-Bromo-4-fluoroaniline(dppf)PdCl₂ (5)-Et₃NDioxane12012High (Borylation)

Table 2: Suzuki Coupling of Halophenols with Various Arylboronic Acids

EntryHalophenolArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromophenolPhenylboronic acidPd/C (5)-K₂CO₃Water100195
22-BromophenolPhenylboronic acidPd/C (5)-K₂CO₃Water100160
34-Iodophenol4-Methoxyphenylboronic acidPd(OAc)₂ (2)-K₂CO₃EthanolReflux492
42-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂L1-Aqueous Buffer--Quantitative

L1 = 2-amino-4,6-dihydroxypyrimidine

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of 5-halo-2-fluorophenol derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/K₂CO₃

Materials:

  • 5-Bromo-2-fluorophenol (or other halogenated derivative) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Isopropanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the 5-halo-2-fluorophenol (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[1]

  • Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).[1]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure using Pd(PPh₃)₄/K₃PO₄

Materials:

  • 5-Iodo-2-fluorophenol (or other halogenated derivative) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the 5-halo-2-fluorophenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Catalytic_Cycle cluster_boronate Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate ArylHalide Ar-X ArylHalide->OxAdd Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Screening

Suzuki_Workflow Start Start: 5-Halo-2-fluorophenol & Arylboronic Acid Reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Final Product: 5-Aryl-2-fluorophenol Derivative Characterization->Product Screening Biological Screening (e.g., Kinase Assays) Product->Screening

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Biologically Active Compounds Derived from 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of potent anticancer agents derived from the versatile starting material, 5-Amino-2-fluorophenol. The primary focus is on the synthesis of 2,5-disubstituted benzoxazoles, a class of compounds that have demonstrated significant cytotoxic activity against various cancer cell lines. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry due to its unique electronic properties and multiple functional groups available for derivatization. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds, while the amino and hydroxyl groups are key for forming heterocyclic structures such as benzoxazoles. Benzoxazole derivatives are of particular interest as they are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the synthesis of novel benzoxazole derivatives from this compound and details their evaluation as potential anticancer agents, including their mechanism of action through key signaling pathways.

Data Presentation: Anticancer Activity of Benzoxazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzoxazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxic Activity of 2-Aryl-7-aryl-benzoxazole Derivatives

Compound IDCancer Cell LineEC50 (µM)
12l A549 (Lung Carcinoma)0.4[1]
KB (Oral Carcinoma)3.3[1]

Table 2: Antiproliferative Activity of 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives against NCI-H460 (Non-small cell lung cancer)

Compound IDSubstitution PatternIC50 (µM)
30 5-Chloro, 4-(N,N-diethyl)1.7[2]
33 5-Chloro, 4-morpholino1.1[2]
36 5-Bromo, 4-(N,N-diethyl)1.3[2]
40 5-Bromo, 4-morpholino0.4[2]
43 5-Chloro, 3-methoxy, 4-(N,N-diethyl)1.8[2]
45 5-Bromo, 3-methoxy, 4-(N,N-diethyl)0.9[2]
46 5-Bromo, 3-methoxy, 4-morpholino1.1[2]
47 5-Bromo, 3-methoxy, 4-piperidino1.3[2]
Etoposide (Reference)-6.1[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-5-aminobenzoxazoles

This protocol is adapted from general methods for the one-pot synthesis of benzoxazoles from o-aminophenols and aromatic aldehydes.[3][4] This specific adaptation is for the synthesis of a 5-amino-2-(substituted-phenyl)benzoxazole derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., p-bromobenzaldehyde)

  • Ethanol

  • Zinc acetate (Zn(OAc)2) as a catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (25 mL).

  • Add a catalytic amount of zinc acetate (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-5-aminobenzoxazole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized benzoxazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Certain benzoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Benzoxazole Derivative (RAF Inhibitor) Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell growth, is often dysregulated in cancer. Some fluorinated aminophenol derivatives function as RAF inhibitors, blocking downstream signaling and inhibiting cancer cell proliferation.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Inhibitor 5-Amino-2-(p-bromophenyl) -benzoxazole Inhibitor->NFkB

Caption: The NF-κB signaling pathway plays a crucial role in inflammation and cancer cell survival. Certain benzoxazole derivatives may induce apoptosis by inhibiting the activity of NF-κB.

Experimental Workflows

Synthesis_Workflow Start This compound + Aromatic Aldehyde Reaction One-Pot Reaction (Ethanol, Zn(OAc)2, RT) Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Substituted -5-aminobenzoxazole Purification->Product Characterization Spectroscopic Analysis Product->Characterization

Caption: A streamlined workflow for the synthesis and purification of 2-substituted-5-aminobenzoxazoles from this compound.

Cytotoxicity_Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Benzoxazole Derivatives (Serial Dilutions) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent (Incubate 4h) Incubation->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability & Determine IC50 Read->Analysis

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of synthesized benzoxazole derivatives using the MTT assay.

References

Application Notes and Protocols: Synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one, a valuable building block in medicinal chemistry and drug discovery. The compound's structure, featuring a benzoxazinone core with fluoro and amino substitutions, makes it a significant scaffold for developing novel therapeutic agents.[1]

Introduction

7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one (CAS No. 112748-06-8) is a heterocyclic compound with potential applications in pharmaceutical research.[1][2][3] Benzoxazinone derivatives are known to exhibit a range of biological activities, and this particular molecule is explored for its potential as an antifungal, antibacterial, and antimitotic agent.[1] Its utility as a starting material in the synthesis of more complex molecules further underscores its importance in medicinal chemistry.[1]

This document outlines a common and effective method for the synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one, proceeding through the reduction of its nitro precursor.

Synthesis Pathway

The synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one is most directly achieved through the reduction of the corresponding nitro compound, 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one. This precursor is commercially available.[4] The overall reaction is depicted below:

Synthesis_Pathway 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one->7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one Reduction (e.g., H2, Pd/C or Fe/HCl)

Caption: General reaction scheme for the synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.

Experimental Protocol

This protocol details the reduction of 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one to synthesize 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one112748-07-9C₈H₅FN₂O₄212.14
Iron powder (Fe)7439-89-6Fe55.85
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46
Ethanol (EtOH)64-17-5C₂H₆O46.07
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated sodium bicarbonate solution (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized water (H₂O)7732-18-5H₂O18.02

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a round-bottom flask, suspend 7-fluoro-6-nitrobenzo[d]oxazin-3(4H)-one (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (typically 3-5 eq) to the suspension. Heat the mixture to reflux (approximately 70-80 °C).

  • Acidification: Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one can be purified by recrystallization or column chromatography to obtain the final product with high purity.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Suspend Starting Material B 2. Add Iron Powder A->B C 3. Heat to Reflux B->C D 4. Add HCl (catalytic) C->D E 5. Monitor by TLC D->E F 6. Cool and Filter E->F G 7. Concentrate Filtrate F->G H 8. Neutralize G->H I 9. Extract with EtOAc H->I J 10. Dry and Concentrate I->J K 11. Purify J->K

Caption: Step-by-step workflow for the synthesis and purification of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.

Characterization Data (Expected)

The synthesized compound should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic and methylene protons of the benzoxazinone structure. The appearance of a new signal for the -NH₂ group.
¹³C NMR Signals corresponding to the carbon atoms in the heterocyclic and aromatic rings.
Mass Spectrometry A molecular ion peak ([M+H]⁺) consistent with the molecular weight of the product (C₈H₇FN₂O₂: 182.15 g/mol ).[2]
Purity (HPLC) >95%

Alternative Synthetic Routes

While the reduction of the nitro compound is a common strategy, other patented methods for the synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one exist. One such route starts from m-dichlorobenzene and involves a multi-step process of nitration, etherification, fluorination, followed by reduction and cyclization.[5] Another approach begins with 4-amino-3-fluorophenol.[6] The choice of synthetic route may depend on the availability and cost of starting materials, as well as scalability.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Hydrogen gas, if used for reduction, is flammable and requires appropriate safety measures.

By following this protocol, researchers can reliably synthesize 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one for use in various research and development applications.

References

Troubleshooting & Optimization

5-Amino-2-fluorophenol turning yellow/brown in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with the stability and appearance of 5-Amino-2-fluorophenol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause?

A color change in your this compound solution, typically to a yellow or brown hue, is a common indicator of degradation. The primary cause of this discoloration is oxidation, which is often accelerated by exposure to air (oxygen) and light.[1][2] Phenolic compounds, particularly aminophenols, are susceptible to oxidation, which leads to the formation of colored impurities.[1]

Q2: What are the implications of using a discolored solution of this compound in my experiments?

Using a discolored, and therefore degraded, solution of this compound can significantly impact your experimental outcomes. The presence of impurities can lead to several issues, including:

  • Unexpected side reactions.[2]

  • Lower yields of your desired product.[2]

  • Complications during the purification of your target compound.[2]

  • Inaccurate and unreliable experimental results.[2]

For applications in drug development and other high-purity research, using degraded starting materials can compromise the quality and safety of the final product.[2]

Q3: How can I prevent my this compound solution from turning yellow/brown?

To prevent the degradation and discoloration of this compound, proper handling and storage are crucial. The following preventative measures are recommended:

  • Inert Atmosphere: Store and handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]

  • Light Protection: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]

  • Temperature Control: Store the compound at a refrigerated temperature (2-8 °C) to slow down the rate of degradation.[2][3]

  • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. For compounds susceptible to oxidation, using oxygen-free solvents is recommended.[4]

Q4: Can I still use this compound that has already discolored?

It is highly inadvisable to use discolored this compound without purification. If your material has turned yellow or brown, it should be purified to remove the colored degradation products before use.[1][2] Using the material as-is can lead to the issues mentioned in Q2.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with this compound.

Problem Possible Cause Recommended Solution
Solution turns yellow/brown upon preparation or during storage. Oxidation due to exposure to air and/or light.[1][2]Prepare solutions using degassed solvents and handle under an inert atmosphere. Store solutions in amber vials at 2-8 °C. For long-term storage, consider storing aliquots under an inert gas at -20°C.[4][5]
Inconsistent experimental results or low yield. Use of degraded starting material containing impurities.[2]Before use, confirm the purity of your this compound using an appropriate analytical method such as HPLC. If the material is discolored, purify it by recrystallization.[2]
Poor solubility of the compound in a solvent where it is reported to be soluble. Presence of insoluble degradation products, which may be polymeric in nature.[2]Filter the solution to remove any insoluble material. To prevent this issue in the future, ensure proper storage and handling to minimize degradation.[2]

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol describes the purification of this compound that has discolored due to oxidation.

Methodology:

  • Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of a suitable hot solvent. Potential solvents include toluene or a mixture of ethanol and water. It is recommended to test the solubility on a small scale first.

  • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution.[1][2] Caution: Add the charcoal carefully to the hot solution to prevent bumping.

  • Heating and Filtration: Gently heat the mixture at reflux for 15-30 minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Check: Assess the purity of the recrystallized product by checking its melting point and by using an analytical technique such as HPLC (as described in Protocol 2). The purified product should be a white to off-white crystalline solid.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common choice for this type of compound.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point. The gradient can be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm is a common wavelength for aromatic compounds.[6]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Injection Volume: Inject 10 µL of the sample solution.[6]

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Parameter Suggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration ~1 mg/mL in mobile phase

Visualizations

start Solution of this compound turns yellow/brown cause Primary Cause: Oxidation start->cause is due to prevention Preventative Measures start->prevention can be addressed by remediation Remediation start->remediation can be addressed by factors Accelerating Factors: - Exposure to Air (Oxygen) - Exposure to Light cause->factors is accelerated by storage Store under inert atmosphere (Nitrogen or Argon) prevention->storage light Protect from light (Amber vials) prevention->light temp Refrigerate (2-8 °C) prevention->temp purify Purify by recrystallization with activated charcoal remediation->purify

Caption: Troubleshooting workflow for discolored this compound.

compound This compound (Colorless in pure form) exposure Exposure to Oxygen (Air) and Light compound->exposure oxidation Oxidation exposure->oxidation products Formation of Colored Oxidation Products (e.g., Quinone-imine species, Polymers) oxidation->products discoloration Yellow/Brown Color in Solution products->discoloration

Caption: Simplified pathway of this compound degradation.

start Purity Analysis of This compound prep Sample Preparation: Dissolve in appropriate solvent (~1 mg/mL) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis (for volatile impurities) prep->gcms nmr NMR Spectroscopy (for structural confirmation) prep->nmr hplc_details - C18 Reverse-Phase Column - Acetonitrile/Water Gradient - UV Detection (254 nm) hplc->hplc_details data Data Analysis: Determine purity from peak area percentage hplc_details->data result Purity Confirmed data->result

Caption: Workflow for purity analysis of this compound.

References

Preventing oxidation of 5-Amino-2-fluorophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned a reddish-brown color. What is the cause?

A1: The discoloration of this compound is a common issue primarily caused by oxidation.[1][2] The amino and phenol groups in the molecule are highly susceptible to oxidation when exposed to air, especially under neutral or basic conditions.[1][3] This process leads to the formation of colored impurities and byproducts.[1] Light exposure can also contribute to the degradation and discoloration of the compound.[4][5]

Q2: How should I properly store this compound to prevent degradation?

A2: To minimize oxidation and ensure the stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon.[1] The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] For long-term storage, refrigeration at 2-8 °C is recommended.[2]

Q3: Can I use this compound that has already discolored in my reaction?

A3: It is highly advised against using discolored this compound directly in your experiments. The presence of oxidation byproducts can lead to the formation of impurities in your reaction, resulting in lower yields and complications during purification.[2] For applications requiring high purity, such as in drug development, using degraded starting material can compromise the quality and safety of your final product. It is recommended to purify the discolored material before use.[2]

Q4: What are the primary safety precautions when handling this compound?

A4: this compound may cause allergic dermatitis and methemoglobinemia.[1] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][6] Work should be conducted in a well-ventilated area or under a fume hood. Avoid creating dust, and do not eat, drink, or smoke in the handling area.[6] This compound is incompatible with strong oxidizing agents.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (browning) of the solid during storage. Oxidation due to exposure to air and/or light.[1][2]Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C).[2] For discolored material, consider purification by recrystallization or treatment with activated charcoal.[2]
Formation of colored impurities during the reaction. Oxidation of the aminophenol under reaction conditions (especially neutral or basic pH).[1]- Work under an inert atmosphere (nitrogen or argon).[1] - Degas all solvents prior to use.[3] - If the reaction allows, consider protecting the amino group (e.g., as an acetyl or Boc group) before proceeding with further transformations.[3]
Inconsistent or poor reaction yields. Use of degraded starting material containing impurities.[2]- Always use this compound that has been stored under the recommended conditions. - If degradation is suspected, verify the purity of the material using an appropriate analytical method, such as HPLC, before starting your experiment.[2]
Appearance of unexpected spots on TLC analysis. Formation of oxidation byproducts.[1]- Work up the reaction promptly after completion.[1] - Consider adding a suitable antioxidant during the work-up and purification steps if the product is particularly sensitive to air.[1]

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol describes the purification of this compound that has discolored due to oxidation.

Materials:

  • Discolored this compound

  • Activated charcoal

  • Suitable solvent (e.g., toluene, or an ethanol/water mixture)

  • Standard laboratory glassware for recrystallization

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of a suitable hot solvent. Toluene or a mixture of ethanol and water are potential options that should be tested on a small scale first.[2]

  • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.[2]

  • Heating and Filtration: Gently heat the mixture at reflux for 15-30 minutes. While still hot, filter the solution through a fluted filter paper or a pad of celite to remove the activated charcoal.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[2]

  • Purity Check: Assess the purity of the recrystallized product by checking its melting point and by using an analytical technique such as HPLC. The purified product should be a white to off-white crystalline solid.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol (or other suitable solvent)

  • 0.45 µm syringe filter

  • HPLC system with a suitable C18 column

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample. Dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).[2]

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

  • Analysis: Inject the prepared sample into the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[2]

Visual Guides

experimental_workflow cluster_start Starting Material Assessment cluster_purification Purification (if needed) cluster_reaction Reaction Setup cluster_analysis Analysis & Outcome start This compound visual_check Visual Inspection start->visual_check purify Purify by Recrystallization/ Charcoal Treatment visual_check->purify Discoloration Observed reaction Perform Reaction under Inert Atmosphere visual_check->reaction No Discoloration hplc Purity Check (HPLC) purify->hplc After Purification product Desired Product reaction->product hplc->reaction Purity Confirmed

Caption: Workflow for handling this compound.

troubleshooting_logic start Observe Discoloration in Reaction Mixture q1 Was Starting Material Discolored? start->q1 a1_yes Purify Starting Material (Protocol 1) q1->a1_yes Yes a1_no Review Reaction Conditions q1->a1_no No q2 Is Reaction Atmosphere Inert? a1_no->q2 a2_yes Check Solvent Quality q2->a2_yes Yes a2_no Implement Inert Atmosphere (N2/Ar) q2->a2_no No q3 Are Solvents Degassed? a2_yes->q3 a3_yes Consider Amino Group Protection q3->a3_yes Yes a3_no Degas Solvents q3->a3_no No

Caption: Troubleshooting logic for reaction discoloration.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the recommended storage conditions and handling of 5-Amino-2-fluorophenol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: To ensure the stability and longevity of your this compound stock solution, it is recommended to store it at refrigerated temperatures (2-8°C), protected from light in a tightly sealed container. For extended storage, overlaying the solution with an inert gas such as argon or nitrogen is advisable to minimize oxidation.

Q2: My this compound solution has turned yellow/brown. What does this indicate and can I still use it?

A2: A yellow or brown discoloration is a sign of degradation, primarily due to oxidation from exposure to air and/or light.[1][2] The use of discolored solutions is not recommended as the presence of impurities can lead to inconsistent experimental results, lower yields, and difficulties in product purification.[1] It is advisable to prepare a fresh solution or purify the discolored solution before use.

Q3: What are the best solvents for preparing this compound solutions?

A3: this compound is a polar organic compound and exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents such as methanol and ethanol.[3] For aqueous solutions, the solubility is highly dependent on pH.

Q4: How does pH affect the stability and solubility of aqueous this compound solutions?

A4: The solubility of this compound in aqueous media can be significantly increased by adjusting the pH. In acidic conditions, the amino group is protonated, forming a more soluble salt.[3] Conversely, in basic conditions, the phenolic hydroxyl group is deprotonated, also enhancing solubility.[3] Generally, lower pH (acidic conditions) improves the stability of aminophenol solutions by reducing their susceptibility to oxidation.[4]

Q5: What are the primary degradation products of this compound in solution?

A5: The main degradation pathway for this compound in solution is oxidation. This process leads to the formation of colored impurities, which are typically quinone-imine or polymeric species.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound solutions.

ProblemPossible CauseRecommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air (oxygen) and/or light.[1][2]- Prepare fresh solutions and store them under an inert atmosphere (argon or nitrogen).[1] - Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[2] - Store solutions at refrigerated temperatures (2-8°C).[1][2]
Precipitation or Cloudiness in Solution - Poor solubility of the compound in the chosen solvent. - Change in temperature affecting solubility. - Formation of insoluble degradation products.[1]- Ensure the use of a suitable polar solvent (e.g., DMSO, DMF, methanol).[3] - Gentle warming or sonication may aid in dissolution. - For aqueous solutions, adjust the pH to increase solubility.[3] - If degradation is suspected, filter the solution to remove insoluble materials and prepare a fresh solution for future use, ensuring proper storage.[1]
Inconsistent or Unexpected Experimental Results Use of a degraded this compound solution containing impurities.[1]- Always use freshly prepared solutions or solutions that have been stored under the recommended conditions. - If degradation is suspected, confirm the purity of the solution using analytical techniques such as HPLC before use. - Discard any solutions that show signs of discoloration or precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1][2]To slow down the rate of potential degradation reactions.
Light Exposure Protect from light (use amber vials or foil)[1][2]To prevent light-induced degradation (photo-oxidation).
Atmosphere Store under an inert gas (Argon or Nitrogen)[1][2]To minimize oxidation by displacing atmospheric oxygen.
Container Tightly sealed container[1][2]To prevent solvent evaporation and limit exposure to air.
pH (for aqueous solutions) Acidic (pH < 7)[4]To increase stability against oxidation.
Solvent High-purity, degassed polar solvents (e.g., DMSO, DMF, Methanol)[2][3]To ensure good solubility and minimize reactive impurities.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, degassed)

    • Sterile, amber glass vial with a screw cap and PTFE septum

    • Inert gas (Argon or Nitrogen) supply

    • Analytical balance and appropriate weighing tools

  • Procedure:

    • Weigh the desired amount of this compound solid in a clean, dry container.

    • Transfer the solid to the amber glass vial.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the target concentration.

    • Seal the vial and mix the contents by vortexing or gentle agitation until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Once dissolved, purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

    • Immediately seal the vial tightly.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution at 2-8°C.

Mandatory Visualization

TroubleshootingWorkflow start Start: Observe Issue with This compound Solution issue What is the issue? start->issue discoloration Solution is Discolored (Yellow/Brown) issue->discoloration Discoloration precipitation Precipitate or Cloudiness Observed issue->precipitation Precipitation inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Inconsistent Results cause_oxidation Probable Cause: Oxidation discoloration->cause_oxidation cause_solubility Probable Cause: Poor Solubility or Degradation precipitation->cause_solubility cause_degradation Probable Cause: Use of Degraded Solution inconsistent_results->cause_degradation solution_storage Solution: - Store at 2-8°C - Protect from light - Use inert atmosphere cause_oxidation->solution_storage solution_dissolution Solution: - Check solvent polarity - Adjust pH (aqueous) - Gentle warming/sonication cause_solubility->solution_dissolution solution_fresh Solution: - Prepare fresh solution - Verify purity (e.g., HPLC) cause_degradation->solution_fresh end End: Issue Resolved solution_storage->end solution_dissolution->end solution_fresh->end

Caption: Troubleshooting workflow for common issues with this compound solutions.

References

Optimizing Reaction Yield for 5-Amino-2-fluorophenol Substitutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing substitution reactions involving 5-Amino-2-fluorophenol. This resource is designed to assist researchers in overcoming common experimental challenges and maximizing reaction yields through a structured, question-and-answer-based format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the substitution reactions of this compound.

Q1: My reaction with this compound is showing low or no yield. What are the primary factors to investigate?

A1: Low yields in substitution reactions with this compound can stem from several factors. A logical troubleshooting approach is crucial. Key areas to investigate include:

  • Reaction Conditions: Nucleophilic Aromatic Substitution (SNAr) reactions, which are common for this substrate, are highly sensitive to the choice of base, solvent, and temperature.

  • Reagent Quality: The purity of this compound and the electrophile is critical. Degradation of starting materials can introduce impurities that lead to side reactions and lower yields.

  • Reaction Mechanism: Understanding the specifics of the SNAr mechanism, including the role of electron-withdrawing groups and the nature of the leaving group, is essential for optimization.

  • Competing Reactions: The presence of both an amino and a hydroxyl group on the aromatic ring can lead to competing N- versus O-substitution.

Q2: How do I choose the optimal base for my reaction?

A2: The choice of base is critical and depends on the specific reaction. For SNAr reactions, a moderately strong, non-nucleophilic base is often preferred to deprotonate the nucleophile without competing in the substitution. Common choices include:

  • Potassium carbonate (K2CO3)

  • Cesium carbonate (Cs2CO3)

  • Sodium hydride (NaH)

  • Potassium tert-butoxide (KOtBu)

The strength of the base should be sufficient to deprotonate the nucleophile but not so strong as to cause decomposition of the starting materials or promote unwanted side reactions.

Q3: What is the best solvent for substitutions on this compound?

A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

The choice of solvent can significantly impact the reaction rate and yield, so screening a few options is often beneficial.

Q4: I am observing a mixture of N- and O-substituted products. How can I improve the selectivity?

A4: The issue of N- versus O-arylation is a common challenge with aminophenols. The selectivity can often be influenced by several factors:

  • Catalyst System: For copper-catalyzed reactions, the choice of ligand can direct the selectivity. For instance, certain ligands may favor O-arylation, while others promote N-arylation.[1]

  • Base: The choice of base can influence which nucleophilic site is more reactive.

  • Protecting Groups: In some cases, protecting either the amino or the hydroxyl group may be necessary to achieve the desired selectivity.

Q5: Why is the fluorine atom a good leaving group in this SNAr reaction, contrary to what is seen in SN2 reactions?

A5: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[2][3] The high electronegativity of the fluorine atom has a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of this slow step and increasing the overall reaction rate.[2] In contrast, in SN2 reactions, the breaking of the carbon-leaving group bond is part of the rate-determining step, where the bond strength is more critical.

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific problems encountered during your experiments.

Guide 1: Low or No Product Formation
Possible Cause Recommended Solution
Insufficiently Activated System The amino and hydroxyl groups are electron-donating, which can deactivate the ring towards nucleophilic attack. Ensure your electrophile has strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group to facilitate the SNAr reaction.[4]
Incorrect Base The chosen base may be too weak to deprotonate the nucleophile effectively or too strong, leading to decomposition. Screen a range of bases such as K2CO3, Cs2CO3, and KOtBu.
Suboptimal Solvent The reaction may be slow or not proceeding due to an inappropriate solvent. Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Degraded Starting Material This compound can degrade over time. Use fresh, high-purity starting materials. If degradation is suspected, purify the material before use.
Guide 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Recommended Solution
Competing N- and O-Substitution This is a common issue. For copper-catalyzed reactions, screen different ligands to favor either N- or O-arylation.[1] Alternatively, consider protecting the less desired reactive site.
Side Reactions with the Solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your electrophile. Use a more stable solvent or lower the reaction temperature if possible.
Complex Reaction Mixture If multiple spots are observed on TLC, it may indicate a variety of side reactions. Consider lowering the reaction temperature, using a milder base, or changing the catalyst system.

Section 3: Experimental Protocols

The following are generalized protocols for common substitution reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Ether Synthesis

This protocol is a general guideline for the synthesis of aryl ethers from this compound and an activated aryl halide.

Materials:

  • This compound

  • Activated Aryl Halide (e.g., 4-nitrofluorobenzene)

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv.) in DMF, add the activated aryl halide (1.1 equiv.) and K2CO3 (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl Chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., pyridine or TEA, 1.5 equiv.).

  • Slowly add the sulfonyl chloride (1.1 equiv.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Visualizing Workflows and Concepts

Diagrams created using Graphviz to illustrate key experimental workflows and logical relationships.

Troubleshooting_Low_Yield start Low or No Yield Observed check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Verify Reagent Purity (Starting Material, Electrophile) start->check_reagents check_mechanism Assess Reaction Feasibility (Sufficient Activation?) start->check_mechanism optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, KOtBu) check_conditions->optimize_base optimize_solvent Test Polar Aprotic Solvents (e.g., DMF, DMSO) check_conditions->optimize_solvent optimize_temp Incrementally Increase Temperature check_conditions->optimize_temp purify_sm Purify Starting Materials check_reagents->purify_sm increase_activation Use More Activated Electrophile check_mechanism->increase_activation success Improved Yield optimize_base->success optimize_solvent->success optimize_temp->success purify_sm->success increase_activation->success

Caption: Troubleshooting workflow for low reaction yield.

N_vs_O_Arylation substrate This compound reaction Arylation Reaction (e.g., Ullmann or Buchwald-Hartwig) substrate->reaction n_arylation N-Arylated Product reaction->n_arylation Competing Pathway o_arylation O-Arylated Product reaction->o_arylation Competing Pathway control_factors Control Factors catalyst Catalyst/Ligand System control_factors->catalyst base Base Selection control_factors->base protecting_group Use of Protecting Groups control_factors->protecting_group catalyst->reaction Influences Selectivity base->reaction Influences Selectivity protecting_group->substrate Modifies Substrate

Caption: Factors influencing N- vs. O-arylation selectivity.

This technical support guide provides a foundational understanding and practical advice for optimizing substitution reactions with this compound. For further, in-depth optimization, design of experiments (DoE) is recommended to systematically explore the interplay of various reaction parameters.

References

Technical Support Center: Purification of 5-Amino-2-fluorophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Amino-2-fluorophenol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities depend on the synthetic route, but can include:

  • Unreacted starting materials: Such as 2,4-difluoroaniline if that is used as a precursor.[1]

  • Oxidation products: this compound, like other aminophenols, is susceptible to oxidation, which can form colored impurities, leading to a discoloration of the final product.[2][3] This is often observed as a darkening of the material from a white or off-white solid to shades of brown.[3]

  • Side-reaction products: Depending on the specific reaction conditions, other isomers or related compounds may be formed.

  • Residual solvents: Solvents used in the reaction or workup may be present in the crude product.[2]

Q2: My final product of this compound is discolored (e.g., brown or pink). What is the cause and how can I fix it?

A colored product is typically due to the presence of oxidized impurities.[2][3] Aminophenols are sensitive to air and light, which can lead to the formation of these colored byproducts.[3] To address this, consider the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3]

  • Column Chromatography: This technique is very effective at separating the desired product from colored byproducts.[2]

  • Minimize Exposure: Protect the starting material and reaction mixtures from prolonged exposure to air and light to prevent oxidation.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place is recommended.[3]

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the scale of your reaction and the nature of the impurities.[2]

  • Recrystallization: Ideal for purifying solid compounds on a medium to large scale, especially if the crude product is already relatively pure. It is effective at removing small amounts of impurities.[2]

  • Column Chromatography: Excellent for separating the product from impurities with different polarities, particularly unreacted starting materials and colored byproducts. It is suitable for small to medium scales.[2]

  • Acid-Base Extraction: The presence of a basic amino group and an acidic phenolic group allows for purification using acid-base extraction, which can be a useful initial cleanup step.[4]

Q4: I am having trouble with column chromatography. My compound is smearing or not moving off the baseline. What can I do?

Amines can be challenging to purify by silica gel chromatography due to the interaction between the basic amine and the acidic silica. This can lead to poor separation, tailing of peaks, and sometimes irreversible adsorption. To mitigate this:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (typically 0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel, improving the elution of the basic this compound.

  • Use an amine-functionalized silica gel: This specialized stationary phase is designed for the purification of basic compounds and can provide better results than standard silica gel.

Troubleshooting Guide

This section provides structured guidance for common challenges encountered during the purification of this compound reaction products.

ProblemPossible CauseRecommended Solution
Recrystallization
No crystals form upon cooling.- The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Try a different solvent or a solvent/anti-solvent system.[4]
The product "oils out" instead of crystallizing.- The solution is supersaturated, or cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble.[4]
The product is still impure after recrystallization.- The chosen solvent system is not effective at excluding the impurity.- The impurity co-precipitated with the product.- Try a different solvent or solvent mixture.- A second recrystallization may be necessary.- For persistent impurities, consider column chromatography.[2]
Low recovery yield.- The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing.
Column Chromatography
The compound streaks or shows significant tailing on the TLC plate and column.- The compound is interacting strongly with the acidic silica gel due to its basic amine group.- Add a small amount of triethylamine (0.1-1%) to the mobile phase.- Use an amine-functionalized silica gel column.
The compound does not move from the baseline (Rf = 0).- The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound runs with the solvent front (Rf = 1).- The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor separation of the product from an impurity.- The mobile phase does not provide enough selectivity.- Try a different solvent system. For example, dichloromethane/methanol can be an alternative to hexane/ethyl acetate.- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
General Issues
The purified product discolors over time.- Oxidation due to exposure to air and/or light.- Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature (2-8 °C).[3]

Quantitative Data

Table 1: Representative Data for Recrystallization of an Aminophenol Derivative

Solvent SystemYield (%)Purity (%)
Ethanol/Water85>99
Toluene7898.5
Isopropanol82>99

Note: This is representative data and the optimal solvent system for this compound may need to be determined experimentally.

Table 2: Representative TLC and Column Chromatography Data for an Aminophenol Derivative

Mobile Phase (Hexane:Ethyl Acetate)Rf of ProductRf of ImpurityOutcome of Column Chromatography
9:10.10.3Good separation
7:30.40.6Moderate separation
1:10.70.8Poor separation

Note: The ideal Rf value for the product in column chromatography is typically between 0.2 and 0.4 for good separation. Adding a small amount of triethylamine to the mobile phase is often necessary for aminophenols.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol, or toluene)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask, heating mantle or hot plate, reflux condenser

  • Buchner funnel and flask, filter paper

Procedure:

  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Heat the mixture at reflux for a few minutes.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica gel)

  • Mobile phase (e.g., hexane/ethyl acetate with 0.1% triethylamine)

  • Chromatography column, collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Initial Assessment cluster_purification Purification Method Selection cluster_analysis Final Analysis and Storage Crude_Product Crude this compound Reaction Product Assess_Purity Assess Purity and Impurity Profile (TLC, HPLC) Crude_Product->Assess_Purity High_Purity High Purity with Minor Impurities? Assess_Purity->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture or Colored Impurities? High_Purity->Complex_Mixture No Final_Purity_Check Final Purity Check (HPLC, Melting Point) Recrystallization->Final_Purity_Check Column_Chromatography Column Chromatography Complex_Mixture->Column_Chromatography Yes Column_Chromatography->Final_Purity_Check Pure_Product Pure this compound Final_Purity_Check->Pure_Product Storage Store under Inert Atmosphere, Protected from Light and Heat Pure_Product->Storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purified Product Still Impure? Is_Product_Colored Is the Product Colored? Start->Is_Product_Colored Yes Charcoal_Treatment Perform Recrystallization with Charcoal Treatment Is_Product_Colored->Charcoal_Treatment Yes Recrystallization_Troubleshooting Recrystallization Issue? Is_Product_Colored->Recrystallization_Troubleshooting No Final_Check Re-assess Purity Charcoal_Treatment->Final_Check Column_Chromatography_Needed Consider Column Chromatography Column_Chromatography_Needed->Final_Check Change_Solvent Change Recrystallization Solvent or Use Solvent/Anti-solvent System Recrystallization_Troubleshooting->Change_Solvent Yes Column_Troubleshooting Column Chromatography Issue? Recrystallization_Troubleshooting->Column_Troubleshooting No Change_Solvent->Final_Check Column_Troubleshooting->Column_Chromatography_Needed No Modify_Mobile_Phase Add Triethylamine to Mobile Phase or Try a Different Solvent System Column_Troubleshooting->Modify_Mobile_Phase Yes Modify_Mobile_Phase->Final_Check

Caption: Troubleshooting decision tree for purifying this compound.

References

Common side reactions of 5-Amino-2-fluorophenol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of 5-Amino-2-fluorophenol and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound and how does this influence its reactivity?

A1: this compound possesses two primary nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). The lone pair of electrons on the nitrogen atom of the amino group is generally more available for reaction than those on the oxygen of the hydroxyl group, making the amino group the more nucleophilic site in many reactions. However, the relative reactivity can be influenced by reaction conditions such as pH and the nature of the electrophile. The fluorine atom at the 2-position has an electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the adjacent amino group.

Q2: What are the most common types of side reactions observed when working with this compound?

A2: The most common side reactions stem from the bifunctional nature of the molecule. These include:

  • O-Substitution vs. N-Substitution: In reactions like acylation, alkylation, and arylation, a mixture of O-substituted and N-substituted products can be formed if the reaction is not selective.

  • Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially when exposed to air, light, or certain metal ions.

  • Diazonium Salt Instability: In diazotization reactions, the resulting diazonium salt can be unstable and decompose if not maintained at low temperatures, leading to a lower yield of the desired product. Unwanted coupling reactions can also occur if the pH is not carefully controlled.

  • Polysubstitution: In electrophilic aromatic substitution reactions, the strong activating effects of the amino and hydroxyl groups can sometimes lead to the introduction of more than one substituent onto the aromatic ring.

Q3: How can I avoid the formation of O-substituted byproducts during an N-acylation reaction?

A3: To favor N-acylation over O-acylation, you can:

  • Control the Reaction pH: In neutral or slightly basic conditions, the amino group is a significantly better nucleophile than the hydroxyl group.[1]

  • Use a Suitable Solvent: Aprotic solvents are generally preferred.

  • Employ a Protecting Group Strategy: Temporarily protecting the hydroxyl group will ensure that the reaction occurs exclusively at the amino group.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Formation of a mixture of N- and O-acylated products The hydroxyl group is competing with the amino group for the acylating agent.1. Adjust pH: Perform the reaction under neutral to slightly basic conditions to enhance the nucleophilicity of the amino group over the hydroxyl group. 2. Protecting Group: Protect the hydroxyl group as a silyl ether or another suitable protecting group before acylation. This protecting group can be removed in a subsequent step.
Low yield in a diazotization-coupling reaction 1. Decomposition of the diazonium salt. 2. Incorrect pH for the coupling reaction.1. Maintain Low Temperature: Strictly maintain the reaction temperature between 0-5 °C during the formation and use of the diazonium salt.[2] 2. Immediate Use: Use the freshly prepared diazonium salt solution immediately.[2] 3. Optimize Coupling pH: Ensure the pH of the coupling component solution is optimal for the specific reaction. Azo coupling is highly pH-dependent.[2]
Discoloration of the reaction mixture (brown or dark color) Oxidation of the aminophenol starting material or product.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Light Protection: Protect the reaction from light, as photo-oxidation can occur.
Formation of polymeric or insoluble byproducts Self-polymerization of the aminophenol, possibly through oxidation.1. Control Temperature: Avoid excessive heating. 2. Use of Antioxidants: In some cases, a small amount of an antioxidant may be added if it does not interfere with the desired reaction.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

Objective: To achieve selective acylation of the amino group while minimizing O-acylation.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in ethyl acetate in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (2-3 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Diazotization of this compound and Subsequent Azo Coupling

Objective: To prepare a diazonium salt from this compound and use it in an azo coupling reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure: Part A: Diazotization

  • Dissolve this compound (1 equivalent) in a solution of hydrochloric acid (2.5 equivalents) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aminophenol solution, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form.

  • Continue stirring for 30-60 minutes at low temperature to ensure complete coupling.

  • Isolate the azo dye by filtration, wash with cold water, and dry.

Visualizations

Reaction_Selectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products 5-A-2-FP This compound N_Product N-Substituted Product (Desired) 5-A-2-FP->N_Product Amino Group Attack O_Product O-Substituted Product (Side Product) 5-A-2-FP->O_Product Hydroxyl Group Attack Electrophile Electrophile (e.g., Acylating Agent) Electrophile->N_Product Electrophile->O_Product Conditions pH, Solvent, Catalyst Conditions->N_Product Favors Conditions->O_Product Disfavors

Caption: Control of reaction selectivity in this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Reaction Type cluster_2 Solutions Start Side Reaction Observed (e.g., Low Yield, Impurities) IsAcylation Is it an Acylation/Alkylation? Start->IsAcylation IsDiazotization Is it a Diazotization? Start->IsDiazotization CheckPurity Check Starting Material Purity Start->CheckPurity General Check ProtectOH Protect Hydroxyl Group IsAcylation->ProtectOH Yes ControlpH Control pH IsAcylation->ControlpH Yes ControlTemp Control Temperature (0-5 °C) IsDiazotization->ControlTemp Yes IsDiazotization->ControlpH Yes

Caption: Troubleshooting workflow for side reactions.

References

Improving solubility of 5-Amino-2-fluorophenol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-Amino-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar organic compound. Its solubility is primarily governed by the "like dissolves like" principle, indicating higher solubility in polar solvents compared to non-polar solvents. Due to its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, its solubility is significantly influenced by the pH of the medium.[1]

Q2: In which organic solvents is this compound expected to be soluble?

A2: While specific quantitative data is limited, based on its structure and the behavior of similar compounds like 5-Amino-2-chlorophenol, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents like methanol and ethanol.[1][2] For the related compound 2-Amino-5-fluorophenol, a solubility in DMSO of 2.2 mg/mL (17.31 mM) has been reported, suggesting that sonication may be beneficial to achieve dissolution.[3]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The aqueous solubility of this compound is highly dependent on pH.[1][4]

  • In acidic conditions (low pH): The amino group (-NH₂) can be protonated to form a more polar and, therefore, more water-soluble ammonium salt (-NH₃⁺).[1]

  • In basic conditions (high pH): The phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide salt (-O⁻), which also exhibits increased water solubility.[1] The lowest solubility is expected at its isoelectric point, where the net charge of the molecule is zero.[4]

Q4: How does temperature influence the solubility of this compound?

A4: For most solid organic compounds, solubility tends to increase with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice energy of the solid.[1] Therefore, gently heating the solution can be an effective method to increase the amount of dissolved this compound. However, it is crucial to be mindful of the compound's thermal stability to prevent degradation at elevated temperatures.

Troubleshooting Guide

Encountering solubility issues with this compound can be a common hurdle. This guide provides a systematic approach to troubleshoot and resolve these challenges.

Issue: this compound is not dissolving in the chosen reaction solvent.

Troubleshooting Workflow:

Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility cluster_options Potential Solutions start Start: Solubility Issue (this compound) solvent Step 1: Verify Solvent Choice Is the solvent appropriate? start->solvent temp Step 2: Increase Temperature Does gentle heating help? solvent->temp If solubility is still low solvent_details Use polar aprotic (DMSO, DMF) or polar protic (Methanol, Ethanol) solvents. solvent->solvent_details ph Step 3: Adjust pH (for aqueous/protic systems) Can the pH be modified? temp->ph If still not fully dissolved temp_details Warm the mixture gently. Monitor for degradation. temp->temp_details cosolvent Step 4: Use a Co-solvent Is a co-solvent system feasible? ph->cosolvent If pH adjustment is not an option or is insufficient ph_details Acidify to protonate the amino group. Basify to deprotonate the hydroxyl group. ph->ph_details sonication Step 5: Apply Sonication Does mechanical energy assist? cosolvent->sonication If solubility remains a challenge cosolvent_details Add a small amount of a good solvent (e.g., DMSO) to the primary solvent. cosolvent->cosolvent_details success Success: Compound Dissolved sonication->success If dissolved fail Re-evaluate Approach (Consider alternative solvents or a different synthetic route) sonication->fail If still undissolved sonication_details Use an ultrasonic bath to break up solid aggregates and enhance dissolution. sonication->sonication_details

Caption: A stepwise workflow for troubleshooting solubility issues of this compound.

Data on Solubility

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information based on the behavior of structurally similar compounds and general principles of organic chemistry.[1][2] For precise quantitative data, it is recommended to perform solubility experiments as outlined in the protocols below.

SolventSolvent TypeExpected SolubilityNotes
WaterPolar ProticSparingly soluble at neutral pHSolubility is highly pH-dependent.[1]
MethanolPolar ProticSolubleA good initial choice for many reactions.
EthanolPolar ProticSolubleSimilar to methanol, a viable solvent option.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleOften used to create stock solutions.[3]
Dimethylformamide (DMF)Polar AproticHighly SolubleAnother excellent solvent for polar compounds.
AcetonePolar AproticModerately SolubleMay be a suitable solvent for some applications.
Dichloromethane (DCM)Non-polarSparingly SolubleGenerally not a good solvent for this compound.
HexaneNon-polarInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.[5][6][7]

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, water at a specific pH)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial for ensuring equilibrium is reached.[5]

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a constant temperature environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any solid particles.

  • Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general starting point for developing an HPLC method for the quantification of aminophenols.[8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized for good peak shape and retention time. For aminophenol isomers, a mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) has been reported.[8][9]

  • Flow Rate: Typically 1.0 mL/min.[8][9]

  • Detection Wavelength: A wavelength around 285 nm is often suitable for aminophenols.[8][9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the diluted sample from the solubility experiment.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

The solubility of this compound is dictated by the interplay of its acidic and basic functional groups with the surrounding medium. This relationship can be visualized as a decision-making process for selecting the appropriate solubilization strategy.

Solubility_Strategy_Decision Decision Pathway for Enhancing Solubility start Start: Low Solubility of this compound check_ph Is the reaction medium aqueous or protic? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph Yes organic_solvent Is the reaction in an organic solvent? check_ph->organic_solvent No acidic Acidic Conditions (pH < pI) Protonate Amino Group adjust_ph->acidic basic Basic Conditions (pH > pI) Deprotonate Phenolic Group adjust_ph->basic end Enhanced Solubility acidic->end basic->end polar_solvent Select a Polar Solvent (e.g., DMSO, DMF, Methanol) organic_solvent->polar_solvent Yes cosolvent Consider a Co-solvent System organic_solvent->cosolvent If primary solvent is non-polar polar_solvent->end cosolvent->end

Caption: A decision pathway for selecting a strategy to improve the solubility of this compound.

References

Temperature and pressure optimization for reactions with halogenated aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving halogenated aminophenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with halogenated aminophenols? A1: Researchers often face challenges related to the compound's reactivity, solubility, and stability. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (halogen) groups on the aromatic ring creates a complex electronic environment. Key issues include:

  • Side Reactions: The multifunctionality of the molecule can lead to self-polymerization or degradation under harsh temperature and pressure conditions.[1]

  • Regioselectivity: Controlling the position of incoming substituents during reactions like nitration or further halogenation can be difficult due to the competing directing effects of the existing groups.[2]

  • Solubility: The polarity, influenced by the amino, hydroxyl, and halogen groups, can pose solubility challenges in various solvent systems.[1]

  • Oxidation: Aminophenols are susceptible to oxidation, which can cause discoloration (e.g., turning brown or yellow) upon exposure to air and light, indicating impurity formation.

Q2: How do the amino and hydroxyl groups on the ring affect reactivity in electrophilic aromatic substitution? A2: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors. This means they increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2] They direct incoming electrophiles primarily to the positions ortho and para to themselves. When both are present, their combined influence determines the substitution pattern, which can lead to selectivity challenges.

Q3: How do halogens affect the reactivity of the aromatic ring? A3: Halogens have a dual electronic effect. They are electron-withdrawing through induction (deactivating the ring) but are electron-donating through resonance (activating the ring). For halogens, the inductive effect is generally stronger, so they are considered deactivating groups overall, making the ring less reactive in electrophilic aromatic substitution compared to benzene. However, their resonance effect still directs incoming electrophiles to the ortho and para positions.

Q4: My halogenated aminophenol is discolored. Can I still use it? A4: Discoloration typically indicates oxidation. For sensitive downstream applications, it is highly recommended to purify the material before use. Recrystallization, often with the addition of activated carbon to remove colored impurities, is a common and effective method. To prevent future discoloration, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides solutions to specific problems encountered during common reactions involving halogenated aminophenols.

Halogenation Reactions (e.g., Bromination, Chlorination)

Problem: Poor regioselectivity, leading to a mixture of isomers.

  • Potential Cause: The strong ortho, para-directing effects of the amino and hydroxyl groups are leading to substitution at multiple positions. The reaction temperature may be too high, favoring the thermodynamically controlled product mixture over a kinetically preferred single isomer.

  • Suggested Solutions:

    • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.[2]

    • Use Protecting Groups: To direct the halogen to a specific position, you can temporarily protect one of the activating groups. For example, the amino group can be converted to an amide. This changes its directing influence and steric bulk, thereby improving the selectivity of substitution directed by the remaining hydroxyl group.

    • Solvent and Catalyst Choice: The solvent can influence the reaction pathway. Additionally, specific catalysts or promoters, such as p-toluenesulfonic acid for para-selective bromination with N-bromosuccinimide (NBS), can significantly improve regioselectivity.[3]

Problem: Low or no yield.

  • Potential Cause: The deactivating effect of the existing halogen(s) on the ring may be too strong for the chosen reaction conditions, making further substitution difficult.

  • Suggested Solutions:

    • Increase Temperature: While lower temperatures can aid selectivity, a certain activation energy must be overcome. If no reaction occurs, a careful, incremental increase in temperature may be necessary. Monitor closely for the formation of side products.

    • Use a Stronger Halogenating Agent/Catalyst: Switch to a more reactive halogenating system. For example, if N-bromosuccinimide (NBS) is ineffective, using liquid bromine with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) may be required.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

These reactions are fundamental in drug development for forming C-C and C-N bonds.

Problem: Low yield or no conversion of the starting aryl halide.

  • Potential Cause 1: Inactive Catalyst. The palladium catalyst (especially Pd(0) species) can be sensitive to air and may have decomposed.

  • Suggested Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-quality palladium sources and ligands.

  • Potential Cause 2: Suboptimal Temperature. The reaction may not have enough thermal energy to proceed efficiently through the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Excessively high temperatures, however, can cause catalyst decomposition (visible as precipitated palladium black) or substrate degradation.[4]

  • Suggested Solution: Optimize the temperature. For many Suzuki and Buchwald-Hartwig reactions, a temperature range of 80-110°C is effective.[5][6] If conversion is low, increase the temperature in 10-20°C increments. If decomposition is observed, lower the temperature.[1][4]

  • Potential Cause 3: Inappropriate Base or Ligand. The base is crucial for the catalytic cycle, and the ligand is essential for stabilizing the palladium center and facilitating the reaction steps. The choice is highly substrate-dependent.

  • Suggested Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often effective for challenging substrates like aryl chlorides.[7]

Problem: Significant hydrodehalogenation (replacement of halogen with hydrogen).

  • Potential Cause: This common side reaction can be exacerbated by high temperatures or the presence of protic impurities (like water). Certain ligands may also promote this pathway.[1]

  • Suggested Solution:

    • Lower the Reaction Temperature: This is often the most effective first step.[1]

    • Use Anhydrous Reagents: Ensure all solvents and reagents are thoroughly dried.

    • Screen Ligands: Experiment with different phosphine ligands, as some are less prone to promoting this side reaction.[1]

Copper-Catalyzed Cross-Coupling (Ullmann Condensation)

Problem: Low to no yield in C-N or C-O coupling.

  • Potential Cause 1: Inactive Copper Catalyst. Copper(I) salts (e.g., CuI) are the active catalysts but can oxidize to inactive Cu(II) upon storage. Traditional Ullmann reactions often required harsh conditions due to poorly activated copper.[8]

  • Suggested Solution: Use a fresh, high-purity source of a Cu(I) salt. Ensure the reaction is run under an inert atmosphere, as oxygen can deactivate the catalyst.[4]

  • Potential Cause 2: Reaction Temperature is Too Low/High. Traditional Ullmann reactions often required temperatures above 200°C.[8] Modern, ligand-accelerated protocols operate under much milder conditions.

  • Suggested Solution: For modern systems using ligands (e.g., phenanthrolines, N-methylglycine), start optimization in the 80-120°C range.[9] If no reaction occurs, incrementally increase the temperature. If substrate or product decomposition is observed, lower the temperature.[9]

Data Presentation: Temperature Optimization

Disclaimer: The following data is derived from studies on compounds structurally similar to halogenated aminophenols and is intended to illustrate general trends. Optimal conditions for a specific halogenated aminophenol may vary and require experimental validation.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield [4] Reaction: 4-Bromoanisole with Phenylboronic Acid

EntryTemperature (°C)Yield (%)
1< 65No reaction
280-8570-80
3> 100Decreased (Pd black precipitation)
Reaction Conditions: Pd₂(dba)₃ (1 mol%), ligand (4 mol%), CsF (3 mmol), Toluene, 7-8 hrs.

Table 2: Temperature Optimization for an Intramolecular Ullmann Coupling Reaction [10]

EntryTemperature (°C)Yield (%)
18040
210078
Reaction Conditions: CuI (10 mol%), Cs₂CO₃ (2 equiv), DMSO, 30 min, microwave irradiation.

Table 3: Temperature Effect on a Buchwald-Hartwig Amination [6] Reaction: Coupling of an aryl halide with an amine using a Cu/Cu₂O catalyst.

EntryTemperature (°C)Time (h)Yield (%)
1602452
2702475
3802492
4902481
Reaction Conditions: Aryl halide (1.0 mmol), Amine (1.2 mmol), Cu/Cu₂O (10 mol%), KOH (2.0 mmol), DMSO (3 mL).

Experimental Protocols

Protocol 1: Regioselective Bromination of a Phenol Derivative

This protocol is based on a general procedure for the bromination of acetanilide and can be adapted for aminophenols where the amino group has been protected as an acetamide.[11]

  • Preparation: In a 250 mL conical flask, dissolve the N-acetylated aminophenol (1.0 g) in ethanol (15 mL).

  • Reagent Solution: In a separate beaker, dissolve potassium bromide (1.0 g) and ceric ammonium nitrate (6.0 g) in water (15 mL). Transfer this solution to an addition funnel.

  • Reaction: Add the reagent solution dropwise from the addition funnel to the stirring solution of the substrate at room temperature.

  • Stirring: After the addition is complete, stir the reaction mixture for an additional 10-15 minutes at room temperature. The formation of a white precipitate may be observed.

  • Work-up: Pour the reaction mixture into ice-cold water (approx. 100 mL).

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Phenol Derivative

This protocol is a starting point based on typical conditions for the coupling of aryl bromides.[1][4]

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated aminophenol derivative (1.0 mmol), the arylboronic acid (1.5 mmol), cesium fluoride (CsF, 3.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 85°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start_node Low or No Product Yield q1 Is the catalyst active and under an inert atmosphere? start_node->q1 s1 Use fresh catalyst/ligands. Ensure rigorous inert technique. q1->s1 No q2 Is the temperature optimal? q1->q2  Yes s1->q1 s2_inc Increase temperature incrementally (e.g., 80 -> 100°C). Monitor for decomposition. q2->s2_inc No (Low Conv.) s2_dec Decrease temperature. Check for catalyst precipitation. q2->s2_dec No (Decomp.) q3 Are the base and ligand appropriate? q2->q3  Yes s2_inc->q2 s2_dec->q2 s3 Screen alternative bases (e.g., K3PO4, Cs2CO3) and ligands (e.g., XPhos). q3->s3 No q4 Is hydrodehalogenation a major side product? q3->q4  Yes s3->q3 q4->s2_dec Yes end_node Proceed with optimized conditions q4->end_node No Optimization_Workflow sub Define Substrates (Halogenated Aminophenol, Coupling Partner) cat Screen Catalyst System (Pd or Cu Source, Ligand) sub->cat base Screen Base (K3PO4, Cs2CO3, NaOtBu) cat->base solv Screen Solvent (Toluene, Dioxane, DMF) base->solv temp Optimize Temperature (e.g., 80, 100, 120 °C) solv->temp conc Optimize Concentration & Stoichiometry temp->conc end Validated Procedure conc->end Regioselectivity_Factors center_node Regioselectivity in Halogenation steric Steric Hindrance (Bulky Groups) center_node->steric electronic Electronic Effects (Activating vs. Deactivating) center_node->electronic temp Reaction Temperature (Kinetic vs. Thermodynamic Control) center_node->temp solvent Solvent Effects (Polarity, Coordination) center_node->solvent protect Protecting Groups (Alters Directing Ability) center_node->protect

References

Challenges in handling and storing 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and storage of 5-Amino-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage challenges with this compound?

A1: this compound is susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to air, light, and heat. This degradation often manifests as a discoloration of the material, turning from a white or off-white solid to a yellow or brown substance. Improper storage can lead to the formation of impurities that may compromise experimental results.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

Q3: My this compound has discolored. Can I still use it?

A3: Discoloration is a visual indicator of degradation. Using discolored this compound without purification is not recommended as the impurities can lead to side reactions, lower yields, and difficulties in product purification. It is advisable to purify the material before use.

Q4: What are the general solubility characteristics of this compound?

A4: Based on its chemical structure, which contains both a polar amino group and a phenolic hydroxyl group, this compound is expected to be more soluble in polar solvents. While specific quantitative data is limited, it is predicted to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents such as methanol and ethanol. Its solubility in water is likely to be limited but can be influenced by pH.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of this compound is expected to be pH-dependent. In acidic solutions, the amino group can be protonated to form a more soluble salt. In basic solutions, the phenolic hydroxyl group can be deprotonated, also leading to increased solubility.

Q6: What are the main safety hazards associated with this compound?

A6: this compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] It is also suspected of causing genetic defects and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
Possible Cause Recommended Solution
Oxidation due to exposure to air (oxygen).Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider sealing the vial with paraffin film.
Photodegradation from exposure to light.Store the material in an amber vial or a container wrapped in aluminum foil to protect it from light.
Thermal Degradation from improper storage temperature.Always store this compound in a refrigerator at 2-8°C.
Issue 2: Poor Solubility in Reaction Solvent
Possible Cause Recommended Solution
Inappropriate solvent choice. Based on the "like dissolves like" principle, select a polar solvent. Good starting points include DMSO, DMF, methanol, or ethanol.
Low temperature. Gently warm the solvent while stirring to aid dissolution. Be mindful of the compound's stability at elevated temperatures.
pH of the medium. If your reaction conditions permit, adjust the pH. Adding a small amount of acid can protonate the amino group, while a base can deprotonate the hydroxyl group, increasing solubility.
Presence of insoluble degradation products. If the solid material is discolored, it may contain insoluble polymeric impurities. Purify the compound by recrystallization before use.
Issue 3: Inconsistent Experimental Results
Possible Cause Recommended Solution
Use of degraded starting material. Always use this compound that has been stored correctly and is free from discoloration. If in doubt, assess the purity of the material using a suitable analytical technique like HPLC before proceeding.
Incompatibility with reaction components. This compound, as an aminophenol, may be incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid these combinations unless they are intended reagents in your synthetic scheme.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 100367-48-4
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point 156-158 °C[1]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2][3]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Note: This information is based on available safety data sheets and may not be exhaustive.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding 0.1% formic acid to both the aqueous and organic phases can improve peak shape.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to a suitable value (e.g., 254 nm or 280 nm).

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Data Analysis: The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Recrystallization

Objective: To purify discolored this compound.

Materials:

  • Discolored this compound

  • A suitable solvent system (e.g., ethanol/water or toluene)

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: On a small scale, test the solubility of the compound in different solvents to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized product by checking its appearance (should be a white to off-white solid) and by using an analytical technique such as HPLC (as described in Protocol 1).

Visualizations

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Don PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Work in Fume Hood Work in a well-ventilated Chemical Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh the required amount of solid Work in Fume Hood->Weigh Solid Dissolve in Solvent Dissolve in an appropriate solvent Weigh Solid->Dissolve in Solvent Perform Reaction Perform the experiment Dissolve in Solvent->Perform Reaction Dispose Waste Dispose of waste according to institutional guidelines Perform Reaction->Dispose Waste Clean Glassware Clean all glassware thoroughly Dispose Waste->Clean Glassware Store Properly Store remaining compound under recommended conditions Clean Glassware->Store Properly

Safe Handling Workflow

Degradation_Pathway Postulated Degradation Pathway of this compound 5-AFP This compound (White/Off-white solid) Oxidation Oxidation (Air, Light, Heat) 5-AFP->Oxidation Intermediates Quinone-imine Intermediates Oxidation->Intermediates Polymers Colored Polymeric Impurities (Yellow/Brown) Intermediates->Polymers

Postulated Degradation Pathway

Troubleshooting_Logic Troubleshooting Logic for Experimental Issues Start Experimental Issue (e.g., low yield, side products) Check_Purity Is the starting material pure? Start->Check_Purity Check_Solubility Is the compound fully dissolved? Check_Purity->Check_Solubility Yes Solution_Purify Purify the starting material (Recrystallize) Check_Purity->Solution_Purify No Check_Reaction_Cond Are the reaction conditions (temp, time) optimal? Check_Solubility->Check_Reaction_Cond Yes Solution_Solvent Change solvent or adjust pH/temperature Check_Solubility->Solution_Solvent No Solution_Optimize Optimize reaction conditions Check_Reaction_Cond->Solution_Optimize No End Problem Resolved Check_Reaction_Cond->End Yes Solution_Purify->Check_Purity Solution_Solvent->Check_Solubility Solution_Optimize->Check_Reaction_Cond

Troubleshooting Logic Flow

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-2-fluorophenol and 2-Amino-5-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isomeric Reactivity in Key Synthetic Transformations

In the landscape of pharmaceutical research and drug development, the nuanced reactivity of aromatic building blocks is a critical determinant of synthetic efficiency and outcome. This guide provides a detailed comparative analysis of the reactivity of two structurally similar yet distinct isomers: 5-Amino-2-fluorophenol and 2-Amino-5-fluorophenol. Understanding the subtle interplay of substituent effects on their chemical behavior is paramount for designing robust and selective synthetic routes.

Introduction to the Isomers

This compound and 2-Amino-5-fluorophenol are both valuable intermediates in organic synthesis, particularly in the construction of complex bioactive molecules. Their utility stems from the presence of three key functional groups on the benzene ring: an amino group, a hydroxyl group, and a fluorine atom. The relative positions of these substituents, however, give rise to significant differences in their electronic properties and, consequently, their chemical reactivity.

Chemical Structures:

CompoundStructureIUPAC NameCAS Number
This compoundthis compoundThis compound100367-48-4
2-Amino-5-fluorophenol2-Amino-5-fluorophenol2-amino-5-fluorophenol53981-24-1

The primary difference lies in the placement of the amino and fluoro groups relative to the hydroxyl group. In this compound, the amino group is meta and the fluorine is ortho to the hydroxyl group. Conversely, in 2-Amino-5-fluorophenol, the amino group is ortho and the fluorine is para to the hydroxyl group. These positional variations have a profound impact on the electron density distribution within the aromatic ring, influencing the nucleophilicity of the amino and hydroxyl groups and the susceptibility of the ring to electrophilic substitution.

Comparative Reactivity Analysis

Acylation Reactivity

Acylation can occur at either the nitrogen of the amino group (N-acylation) or the oxygen of the hydroxyl group (O-acylation). The chemoselectivity of this reaction is dictated by the relative nucleophilicity of the two functional groups and the reaction conditions.

Theoretical Considerations:

  • This compound: The fluorine atom at the ortho position to the hydroxyl group exerts a strong electron-withdrawing inductive effect, which is expected to decrease the nucleophilicity of the hydroxyl oxygen. The amino group, being meta to the fluorine, is less affected by this inductive withdrawal. Therefore, N-acylation is generally favored. The amino group's activating effect directs electrophiles to the positions ortho and para to it.

  • 2-Amino-5-fluorophenol: The amino group is ortho to the hydroxyl group, allowing for potential intramolecular hydrogen bonding, which can modulate the reactivity of both groups. The fluorine atom is para to the hydroxyl group and meta to the amino group. The strong electron-donating effect of the amino group and the hydroxyl group via resonance will significantly activate the aromatic ring towards electrophilic attack. The fluorine atom's electron-withdrawing inductive effect will be countered by its resonance donation, albeit weaker than that of the amino and hydroxyl groups. The relative nucleophilicity of the amino and hydroxyl groups will be influenced by a combination of these electronic effects and steric hindrance.

Experimental Data Summary

The following table summarizes representative acylation reactions for the two isomers, highlighting the conditions and outcomes. It is important to note that these are not from a direct comparative study, and thus reaction conditions are not identical.

IsomerReactionReagents & ConditionsProductYieldReference
This compound N-AcetylationAcetic anhydride, in a suitable solvent.N-(4-fluoro-3-hydroxyphenyl)acetamideData not available in searched literature.Inferred from general knowledge of aminophenol acylation.
2-Amino-5-fluorophenol N-AcetylationAcetic anhydride, in a suitable solvent.N-(2-hydroxy-4-fluorophenyl)acetamideData not available in searched literature.Inferred from general knowledge of aminophenol acylation.

Note: While the synthesis of the acylated products is known, specific experimental details with yields for these exact starting materials were not found in the immediate search results. The reactivity is inferred based on established chemical principles.

Experimental Protocols

Below are generalized experimental protocols for the N-acylation of aminophenols, which can be adapted for the specific isomers .

General Protocol for N-Acylation of Aminofluorophenols

Objective: To selectively acetylate the amino group of this compound or 2-Amino-5-fluorophenol.

Materials:

  • This compound or 2-Amino-5-fluorophenol

  • Acetic anhydride

  • Pyridine or a suitable non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the aminofluorophenol isomer (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If pyridine is used as the solvent, it will also act as a base to neutralize the acetic acid byproduct. If a non-basic solvent is used, a non-nucleophilic base like triethylamine (1.2 equivalents) should be added.

  • Allow the reaction to warm to room temperature and stir for a designated time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If the reaction was performed in a non-aqueous solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acetylated aminofluorophenol.

Logical Relationships and Reaction Pathways

The following diagrams illustrate the factors influencing the reactivity of the aminofluorophenol isomers and a general workflow for a typical acylation reaction.

G cluster_5A2F This compound Reactivity cluster_2A5F 2-Amino-5-fluorophenol Reactivity F_ortho Fluorine (ortho to OH) - Strong inductive withdrawal (-I) - Weak resonance donation (+R) OH_5A2F Hydroxyl - Decreased nucleophilicity F_ortho->OH_5A2F -I effect dominates NH2_meta Amino (meta to OH) - Strong resonance donation (+R) - Weak inductive withdrawal (-I) Ring_5A2F Aromatic Ring NH2_meta->Ring_5A2F Activates ring OH_5A2F->Ring_5A2F NH2_ortho Amino (ortho to OH) - Strong resonance donation (+R) - Potential H-bonding OH_2A5F Hydroxyl - Modulated reactivity NH2_ortho->OH_2A5F H-bonding Ring_2A5F Aromatic Ring NH2_ortho->Ring_2A5F Strong activation F_para Fluorine (para to OH) - Inductive withdrawal (-I) - Resonance donation (+R) F_para->Ring_2A5F OH_2A5F->Ring_2A5F Strong activation

Caption: Electronic factors influencing the reactivity of the two isomers.

G Start Start: Aminofluorophenol Isomer Dissolve Dissolve in appropriate solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagent Add Acylating Agent (e.g., Acetic Anhydride) + Base (if needed) Cool->Add_Reagent React Stir at Room Temperature (Monitor by TLC) Add_Reagent->React Workup Aqueous Workup: Quench, Extract, Wash React->Workup Isolate Isolate Crude Product (Rotary Evaporation) Workup->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End Final Product: N-Acylated Aminofluorophenol Purify->End

Caption: General experimental workflow for N-acylation.

Conclusion

The relative positions of the amino and fluoro substituents in this compound and 2-Amino-5-fluorophenol significantly influence their chemical reactivity. Based on fundamental electronic principles:

  • This compound is expected to be more prone to selective N-acylation due to the deactivating effect of the ortho-fluoro group on the hydroxyl moiety. The overall ring activation towards electrophilic substitution will be moderate.

  • 2-Amino-5-fluorophenol is likely a more reactive nucleophile overall, with both the amino and hydroxyl groups being highly activated. This could lead to challenges in achieving selective acylation. The aromatic ring in this isomer is expected to be highly activated towards electrophilic substitution, with the directing effects of the powerful amino and hydroxyl groups dominating.

For researchers and drug development professionals, the choice between these two isomers will depend on the desired synthetic outcome. This compound may be the preferred starting material when selective modification of the amino group is required, while 2-Amino-5-fluorophenol could be more suitable for reactions where high overall nucleophilicity or ring activation is desired, provided that selectivity can be controlled through careful choice of reaction conditions. Further experimental studies with direct, quantitative comparisons are necessary to fully elucidate the reactivity differences between these valuable synthetic building blocks.

A Comparative Guide to the Synthesis Efficiency of Aminofluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthesis efficiency for various aminofluorophenol isomers, crucial building blocks in the development of pharmaceuticals and other fine chemicals. The following sections detail common synthetic pathways, present available quantitative data for comparison, and provide experimental protocols for several key isomers.

Introduction to Aminofluorophenol Synthesis

Aminofluorophenols are aromatic compounds containing amino, hydroxyl, and fluoro substituents on a benzene ring. The relative positions of these functional groups significantly influence the molecule's properties and, consequently, the synthetic routes employed for its preparation. A prevalent and often high-yielding method for the synthesis of aminofluorophenols is the catalytic hydrogenation of the corresponding fluoronitrophenol. This approach offers a direct and typically clean conversion of the nitro group to an amine. Other strategies include nucleophilic aromatic substitution and multi-step sequences involving protection-deprotection and functional group interconversion.

The efficiency of these synthetic routes varies considerably depending on the specific isomer, influenced by factors such as steric hindrance, electronic effects of the substituents, and the stability of reaction intermediates. This guide aims to provide a clear comparison of reported synthesis efficiencies to aid in the selection of optimal synthetic strategies.

Comparison of Synthesis Efficiency

The following table summarizes the available data on the synthesis of various aminofluorophenol isomers. It is important to note that a direct comparison of yields can be challenging due to variations in reaction scales, conditions, and reporting standards. Purity data is often not explicitly stated in the literature and is a critical factor for consideration in practical applications.

IsomerStarting MaterialReagents and ConditionsYield (%)Purity (%)Reference
2-Amino-5-fluorophenol 2,4-Difluoroaniline1. KOH, Water, 50-80°C, 4-5h; 2. HCl, Steam distillationNot explicitly stated>99.5% (Inferred from reaction monitoring)[1]
3-Amino-4-fluorophenol 2-Bromo-4-fluoro-5-aminobenzene oxygen ethyl formateZinc powder, NaOH, Water, 45-60°C; then HCl8599.5 (by GC)[2]
4-Amino-2-fluorophenol 2-Fluoro-4-nitrophenolH₂, 10% Pd/C, Methanol, Room temperature, Overnight>99Not explicitly stated[1]
4-Amino-3-fluorophenol p-Nitrophenol1. H₂, Ni catalyst, Water/Ethanol, 70°C, 0.2 MPa; 2. Concentrated H₂SO₄; 3. Xenon difluoride, HF catalyst; 4. Dilute H₂SO₄ (reflux)63Not explicitly stated[3]
4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenolH₂, 10% Pd/C, Ethanol/Tetrahydrofuran, 20°C, 4.5h100Not explicitly stated[4]
2-Amino-3-fluorophenol -No detailed synthesis protocol found--
2-Amino-4-fluorophenol -No detailed synthesis protocol with yield found--
2-Amino-6-fluorophenol -No detailed synthesis protocol found--
3-Amino-2-fluorophenol -No detailed synthesis protocol found--
3-Amino-5-fluorophenol -No detailed synthesis protocol found--
5-Amino-2-fluorophenol -No detailed synthesis protocol found--

Note: The table highlights a significant lack of detailed, comparable data for many of the aminofluorophenol isomers. The presented yields are as reported in the cited sources and may not be directly comparable due to differing experimental setups and analytical methods.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of selected aminofluorophenol isomers, based on available literature.

Synthesis of 4-Amino-2-fluorophenol via Catalytic Hydrogenation[1]

This protocol describes the reduction of a nitrophenol to the corresponding aminophenol using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 2-Fluoro-4-nitrophenol (5.0 g, 31.8 mmol)

  • 10% Palladium on carbon (1.0 g)

  • Methanol (200 mL)

  • Diatomaceous earth

Procedure:

  • Dissolve 2-fluoro-4-nitrophenol in methanol in a suitable reaction vessel.

  • Add the 10% palladium on carbon catalyst to the solution.

  • Stir the reaction mixture overnight under a hydrogen atmosphere at room temperature.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

  • Wash the filter cake with methanol (5 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluorophenol as a brown solid.

Yield: 4.02 g (>99%)

Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation[4]

This method details the reduction of 3-fluoro-4-nitrophenol.

Materials:

  • 3-Fluoro-4-nitrophenol (20 g)

  • 10% Palladium on carbon (6.0 g)

  • Ethanol (200 mL)

  • Tetrahydrofuran (125 mL)

Procedure:

  • Prepare a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran.

  • Add the 10% palladium on carbon catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-fluorophenol as a pale yellow solid.

Yield: 16.1 g (100%)

Multi-step Synthesis of 3-Amino-4-fluorophenol[2][5]

This synthesis involves halogenation, esterification, nitration, reduction, hydrolysis, and dehalogenation steps.

Step 1: 2-Position Halogenation of 4-Fluorophenol

  • This step introduces a halogen (e.g., bromine) at the 2-position of 4-fluorophenol.

Step 2: Esterification of 2-Halogen-4-fluorophenol

  • The hydroxyl group of the halogenated phenol is protected as an ester.

Step 3: 5-Position Nitration of 2-Halogen-4-fluorophenol Ester

  • A nitro group is introduced at the 5-position of the protected phenol.

Step 4: Reduction, Hydrolysis, and Dehalogenation

  • The nitro group is reduced to an amino group, the ester is hydrolyzed back to a hydroxyl group, and the halogen at the 2-position is removed to yield 3-amino-4-fluorophenol. A detailed procedure for the final step is provided below.[2]

Materials for final step:

  • 2-Bromo-4-fluoro-5-aminobenzene oxygen ethyl formate (303 g, 1.09 mol)

  • Zinc powder (708.5 g, 10.9 mol)

  • Sodium hydroxide (218 g, 5.45 mol)

  • Water (450 mL and 1500 mL)

  • 30% Hydrochloric acid (406 g, 3.33 mol)

  • Ethyl alcohol for recrystallization

Procedure for final step:

  • In a 5L reaction flask, add water (450 mL), zinc powder, and 2-bromo-4-fluoro-5-aminobenzene oxygen ethyl formate.

  • With mixing, add a solution of sodium hydroxide in water dropwise at 45°C.

  • After the addition, warm the mixture to 60°C and incubate for 4 hours.

  • Cool the reaction and filter by suction.

  • To the filtrate, add 30% hydrochloric acid dropwise to precipitate the product.

  • Filter the resulting brown solid.

  • Recrystallize the solid from ethyl alcohol to obtain yellow solid 3-amino-4-fluorophenol.

Yield: 118.5 g (85%) Purity: 99.5% (by gas chromatography)

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described above.

cluster_0 Catalytic Hydrogenation of Fluoronitrophenols A0 Fluoronitrophenol Isomer C0 Aminofluorophenol Isomer A0->C0 Reduction B0 H₂, Catalyst (e.g., Pd/C) B0->C0

Caption: General workflow for the synthesis of aminofluorophenols via catalytic hydrogenation.

cluster_1 Multi-step Synthesis of 3-Amino-4-fluorophenol A1 4-Fluorophenol C1 2-Halogen-4-fluorophenol A1->C1 Step 1 B1 Halogenation E1 2-Halogen-4-fluorophenol Ester C1->E1 Step 2 D1 Esterification G1 2-Halogen-4-fluoro-5-nitrophenol Ester E1->G1 Step 3 F1 Nitration I1 3-Amino-4-fluorophenol G1->I1 Step 4 H1 Reduction, Hydrolysis, Dehalogenation

Caption: Logical flow for the multi-step synthesis of 3-Amino-4-fluorophenol.

Conclusion

The synthesis of aminofluorophenol isomers is a critical area of research for the pharmaceutical and chemical industries. While catalytic hydrogenation of the corresponding fluoronitrophenols appears to be a highly efficient and widely applicable method, the available data for a comprehensive comparison across all isomers is limited. This guide highlights the need for more systematic studies and reporting of quantitative data, including yields and purity, to enable researchers to make informed decisions on synthetic strategies. The provided protocols for key isomers serve as a valuable starting point for laboratory synthesis. Further research is warranted to develop and document efficient synthetic routes for the less-studied aminofluorophenol isomers.

References

Confirming the Structure of 5-Amino-2-fluorophenol Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Amino-2-fluorophenol, a class of compounds with potential applications in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This guide provides an objective comparison of key analytical methods used to determine the structure of these derivatives, complete with supporting data from analogous compounds and detailed experimental protocols.

A Multi-Faceted Approach to Structural Confirmation

A combination of spectroscopic and analytical techniques is essential for the definitive structural confirmation of this compound derivatives. Each method provides unique and complementary information, and their collective application is crucial for an unambiguous assignment of the molecular structure. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

cluster_0 Structural Elucidation Workflow Sample Sample NMR NMR Sample->NMR Connectivity MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups UV_Vis UV_Vis Sample->UV_Vis Electronic Transitions X_ray X_ray Sample->X_ray 3D Structure (if crystalline) Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation FTIR->Structure Confirmation UV_Vis->Structure Confirmation X_ray->Structure Confirmation

A general workflow for the structural elucidation of a this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Data Presentation: Predicted NMR Data for this compound

The following data is predicted based on known chemical shifts and coupling constants for similar aminofluorophenol compounds.[3][4]

¹H NMR
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.8 - 7.0ddJ(H-F) ≈ 10-12, J(H-H) ≈ 8-9
H-46.5 - 6.7tJ(H-H) ≈ 8-9
H-66.6 - 6.8ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
-NH₂3.5 - 4.5br s-
-OH8.5 - 9.5br s-
¹³C NMR
Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling)
C-1 (C-OH)145 - 150d
C-2 (C-F)150 - 155d
C-3115 - 120d
C-4110 - 115s
C-5 (C-NH₂)135 - 140s
C-6115 - 120d

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5][6] Transfer the solution to a 5 mm NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Apply Fourier transform to the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the signals in the ¹H spectrum and pick the peaks in all spectra to determine their precise chemical shifts and coupling constants.[4]

Start Start Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Sample_Prep Instrument_Setup Instrument Setup (Lock and Shim) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (1D and 2D NMR) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Assign Signals) Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7] The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.[7]

Data Presentation: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₆H₆FNO[8]
Molecular Weight 127.12 g/mol [8]
Monoisotopic Mass 127.0433 Da[8]
Expected Key Fragments (m/z) M+ (127), loss of CO, loss of HCN

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS).[9]

  • Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[9]

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to deduce the structure.[7][10]

Start Start Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Start->Sample_Prep Ionization Ionization (e.g., EI or ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (MS1 and MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Determine MW and Fragmentation) Detection->Data_Analysis End End Data_Analysis->End

Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.[12]

Data Presentation: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (phenol)3200-3600Broad, Strong
N-H stretch (amine)3300-3500Medium (two bands)
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1450-1600Medium to Strong
C-N stretch (aromatic amine)1250-1350Strong
C-O stretch (phenol)1200-1260Strong
C-F stretch1000-1400Strong

Reference data from similar compounds and general FTIR correlation charts.[13][14]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them with specific functional groups to confirm their presence in the molecule.

Start Start Sample_Prep Sample Preparation (ATR or KBr Pellet) Start->Sample_Prep IR_Radiation Expose to IR Radiation Sample_Prep->IR_Radiation Measure_Absorbance Measure Absorbance IR_Radiation->Measure_Absorbance Generate_Spectrum Generate FTIR Spectrum Measure_Absorbance->Generate_Spectrum Data_Analysis Identify Functional Groups Generate_Spectrum->Data_Analysis End End Data_Analysis->End

Workflow for FTIR analysis.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[5] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule.

Data Presentation: Expected Output from X-ray Crystallography

A successful X-ray crystallographic analysis of a this compound derivative would yield:

  • Unit cell dimensions and space group.

  • Atomic coordinates of all non-hydrogen atoms.

  • Bond lengths, bond angles, and torsion angles.

  • Anisotropic displacement parameters.

  • A 3D model of the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector.[2]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.[2]

Start Start Crystal_Growth Grow Single Crystal Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Obtain Final 3D Structure Structure_Refinement->Final_Structure End End Final_Structure->End

Workflow for X-ray Crystallography analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[15] While it does not provide as much structural detail as NMR or MS, it is a useful technique for confirming the presence of chromophores, such as aromatic rings and conjugated systems.

Data Presentation: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value
λmax ~200-220 nm and ~270-290 nm

Based on data for 4-aminophenol and other derivatives.[1] The exact positions of the absorption maxima will be influenced by the solvent and the specific substitution pattern of the derivative.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm, using a spectrophotometer. A blank spectrum of the solvent should also be recorded for baseline correction.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to known values for similar compounds to support the structural assignment.

Start Start Sample_Prep Prepare Dilute Solution Start->Sample_Prep Blank_Measurement Measure Solvent Blank Sample_Prep->Blank_Measurement Sample_Measurement Measure Sample Absorbance Blank_Measurement->Sample_Measurement Generate_Spectrum Generate UV-Vis Spectrum Sample_Measurement->Generate_Spectrum Data_Analysis Identify λmax Generate_Spectrum->Data_Analysis End End Data_Analysis->End

Workflow for UV-Vis Spectroscopy analysis.

Comparison of Analytical Methods

Method Information Provided Sample Requirement Advantages Limitations
NMR Spectroscopy Detailed connectivity, chemical environment of atoms, stereochemistry.[1]5-50 mg, solubleProvides the most comprehensive structural information in solution.[2]Requires relatively large sample amount, can be complex to interpret.
Mass Spectrometry Molecular weight, elemental formula, structural fragments.[7]Micrograms to nanogramsHigh sensitivity, provides molecular weight information.Fragmentation can be complex, may not provide detailed connectivity.
FTIR Spectroscopy Presence of functional groups.[11]Milligrams to microgramsFast, non-destructive, good for identifying key functional groups.Does not provide information on the overall molecular framework.
X-ray Crystallography Definitive 3D atomic arrangement in the solid state.[5]Single crystal of good qualityProvides unambiguous structural proof.[3]Requires a suitable single crystal, which can be difficult to obtain.
UV-Vis Spectroscopy Information on electronic transitions and conjugation.[15]Dilute solutionSimple, fast, good for confirming the presence of chromophores.Provides limited structural information.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy is indispensable for determining the detailed connectivity and chemical environment of the atoms, while mass spectrometry provides crucial molecular weight and fragmentation data. FTIR and UV-Vis spectroscopy offer rapid confirmation of functional groups and chromophores, respectively. For crystalline derivatives, X-ray crystallography provides the ultimate proof of structure in the solid state. By integrating the data from these complementary methods, researchers can confidently and accurately elucidate the structures of novel this compound derivatives, paving the way for their further investigation and application.

References

A Comparative Guide to HPLC and GC-MS Analysis of 5-Amino-2-fluorophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures involving 5-Amino-2-fluorophenol. The focus is on a common synthetic transformation: the acylation of this compound with chloroacetyl chloride to form 7-fluoro-6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. This guide will delve into detailed experimental protocols, present comparative data, and offer insights into the strengths and limitations of each technique for this specific application.

Introduction to the Analytical Challenge

This compound is a valuable building block in medicinal chemistry. Its reaction with bifunctional reagents like chloroacetyl chloride can lead to the formation of heterocyclic scaffolds such as benzoxazinones. Monitoring the progress of such reactions and ensuring the purity of the final product is critical for reproducible research and safe drug development. The reaction mixture can be complex, containing the starting material, the desired product, and potential impurities arising from side reactions or incomplete conversion. Therefore, robust analytical methods are required to separate and quantify these components effectively.

Hypothetical Reaction Scheme

For the purpose of this guide, we will consider the following reaction:

This compound + Chloroacetyl Chloride → 7-fluoro-6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

A potential major impurity could be the di-acylated product, where both the amino and hydroxyl groups of this compound have reacted with chloroacetyl chloride.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of the components in this reaction mixture without derivatization.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The reaction mixture is diluted 100-fold with a 50:50 mixture of water and acetonitrile. The diluted sample is then filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC
CompoundRetention Time (min) (Hypothetical)Peak Area (%) (Hypothetical)
This compound3.510
7-fluoro-6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one8.285
Di-acylated Impurity12.55

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar molecules like aminophenols and their derivatives, a derivatization step is typically required to increase their volatility. Silylation is a common derivatization technique for this purpose.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation and Derivatization:

    • An aliquot of the reaction mixture is evaporated to dryness under a stream of nitrogen.

    • 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine are added to the dried residue.

    • The mixture is heated at 70 °C for 30 minutes.

    • After cooling, 1 µL of the derivatized sample is injected into the GC-MS.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

Data Presentation: GC-MS
Compound (as TMS derivative)Retention Time (min) (Hypothetical)Key m/z Fragments (Hypothetical)Peak Area (%) (Hypothetical)
This compound-di-TMS9.8271 (M+), 256, 18410
7-fluoro-6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one-mono-TMS12.1254 (M+), 239, 18185
Di-acylated Impurity (hydrolyzed and derivatized)14.5329 (M+), 314, 2425

Comparison of HPLC and GC-MS for this Application

FeatureHPLCGC-MS
Sample Preparation Simple dilution and filtration.Requires a multi-step derivatization process (drying, reagent addition, heating).
Analysis Time Typically longer run times per sample.Faster run times are often possible.
Compound Volatility Suitable for non-volatile and thermally labile compounds.Requires compounds to be volatile and thermally stable, often necessitating derivatization for polar analytes.
Detection UV detection provides quantitative data but limited structural information.Mass spectrometry provides detailed structural information through fragmentation patterns, aiding in definitive compound identification.
Separation Efficiency Excellent for a wide range of polarities.High-resolution separation for volatile compounds.
Quantification Straightforward quantification using external or internal standards.Quantification is also robust, but can be affected by derivatization efficiency.
Potential for Impurities Less likely to introduce artifacts during sample preparation.The derivatization step can potentially introduce impurities or byproducts.
Overall Suitability Ideal for routine reaction monitoring and purity assessment due to its simplicity and direct analysis.Excellent for structural confirmation of the main product and identification of unknown volatile impurities.

Visualizing the Workflow and Reaction

Analytical_Workflow Analytical Workflow Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Reaction Mixture hplc_prep Dilute and Filter hplc_sample->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Quantitative Data (Retention Time, Peak Area) hplc_analysis->hplc_data gcms_sample Reaction Mixture gcms_prep Dry and Derivatize (Silylation) gcms_sample->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Qualitative & Quantitative Data (Retention Time, Mass Spectra) gcms_analysis->gcms_data start Reaction Sample start->hplc_sample start->gcms_sample

Caption: A comparison of the analytical workflows for HPLC and GC-MS analysis.

Reaction_Pathway Hypothetical Reaction of this compound reactant1 This compound C₆H₆FNO product 7-fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one C₈H₆FNO₃ reactant1->product + Reactant 2 impurity Di-acylated Impurity C₁₀H₈ClFNO₄ reactant1->impurity + 2x Reactant 2 (Side Reaction) reactant2 Chloroacetyl Chloride C₂H₂Cl₂O

Caption: The hypothetical reaction pathway showing the main product and a potential impurity.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the analysis of this compound reaction mixtures.

  • HPLC is the method of choice for routine, high-throughput analysis, offering simple sample preparation and robust quantification. It is ideal for tracking the disappearance of starting materials and the formation of the main product.

  • GC-MS , while requiring a more involved sample preparation due to the need for derivatization, provides invaluable structural information. It is the preferred method for confirming the identity of the product and for identifying unknown volatile or semi-volatile impurities.

For comprehensive characterization of a reaction mixture, a dual-pronged approach utilizing both HPLC for quantitative analysis and GC-MS for structural elucidation is recommended. This ensures both the purity and the identity of the synthesized compounds, which is paramount in a drug development setting.

References

A Comparative Analysis of 5-Amino-2-fluorophenol and 5-Amino-2-chlorophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of 5-Amino-2-fluorophenol and 5-Amino-2-chlorophenol, two critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document aims to provide an objective comparison of their synthetic utility, supported by physical, chemical, and reactivity data. Detailed experimental protocols for the synthesis of each compound are also provided to facilitate their application in research and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these aminophenols is crucial for their effective use in synthesis. The presence of a fluorine versus a chlorine atom at the 2-position significantly influences their electronic properties, solubility, and reactivity.

PropertyThis compound5-Amino-2-chlorophenol
CAS Number 100367-48-4[1][2][3]6358-06-1[4][5][6][7]
Molecular Formula C₆H₆FNO[1][8]C₆H₆ClNO[4][5]
Molecular Weight 127.12 g/mol [1][8]143.57 g/mol [5]
Melting Point 156-158 °C[1]160 °C[6]
Boiling Point 255.3±20.0 °C (Predicted)[1]185.5 °C (rough estimate)[6]
Appearance White to gray to brown powder to crystal[9]White to brown crystals or powder[10]
Solubility Slightly soluble in water.[11] Soluble in DMSO, Methanol.Insoluble in water.[12] Soluble in DMSO, Methanol.[6]

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to this compound and 5-Amino-2-chlorophenol, along with their inherent reactivity, are key determinants of their utility. The halogen substituent plays a significant role in the reactivity of the aromatic ring and the nucleophilicity of the amino and hydroxyl groups.

This compound is often synthesized from precursors like 2,4-difluoroaniline or 4-fluoro-3-methoxyaniline.[1][13] The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can decrease the nucleophilicity of the adjacent amino and hydroxyl groups. However, its ability to participate in hydrogen bonding can influence reaction pathways and product stability. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer drugs, where the fluorine atom can enhance metabolic stability and binding affinity.[9][14]

5-Amino-2-chlorophenol is commonly prepared by the reduction of 2-chloro-5-nitrophenol.[4][15] The chlorine atom is less electronegative than fluorine but is larger, which can introduce steric hindrance. The electron-withdrawing nature of chlorine deactivates the ring towards electrophilic substitution, though less so than fluorine.[16] This compound is a vital precursor in the production of the insecticide Fluazuron, which functions by inhibiting chitin synthesis in insects.[15] It is also utilized in the synthesis of antimalarial quinolones and potent anti-HIV agents.[6]

The reactivity of aminophenols is governed by the interplay of the activating amino and hydroxyl groups and the deactivating halogen substituent.[16] The amino and hydroxyl groups are ortho-, para-directing, while the halogen's inductive effect deactivates the ring.[16] In both compounds, the substituents are positioned to influence the regioselectivity of further reactions.

Experimental Protocols

Synthesis of this compound from 4-Fluoro-3-methoxyaniline[1]
  • Demethylation: Dissolve 4-fluoro-3-methoxyaniline (2.0 g, 14.2 mmol) in dichloromethane (20 mL) at 0 °C.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (40 mL) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Work-up: Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of 5-Amino-2-chlorophenol from 2-Chloro-5-nitrophenol[4]
  • Reaction Setup: Dissolve 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).

  • Reduction: Add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Isolation: After cooling to room temperature, filter the reaction mixture to remove insoluble materials.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purification: Purify the residue by column chromatography (eluent: hexane/ethyl acetate = 9:1) to obtain 5-amino-2-chlorophenol.

Synthetic Utility and Applications

The choice between this compound and 5-Amino-2-chlorophenol in a synthetic strategy often depends on the desired properties of the final product.

Application AreaThis compound5-Amino-2-chlorophenol
Pharmaceuticals Used as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer drugs.[9][14]A precursor for antimalarial quinolones and potent anti-HIV agents based on pyrimidinylphenylamine.[6]
Agrochemicals Utilized in the development of specialized agrochemicals where precise molecular structures are required.[14]A key precursor in the industrial synthesis of Fluazuron, a benzoylphenyl urea insecticide used to control ticks on cattle.[15][17]
Dye Industry Employed in the production of dyes and pigments.[9]Used as an intermediate for producing azo and sulfur dyes.[12]

Logical Workflow for Precursor Selection in Synthesis

The decision to use this compound versus 5-Amino-2-chlorophenol can be guided by a logical workflow that considers the desired final product attributes and the synthetic pathway.

G A Define Target Molecule Properties (e.g., Bioactivity, Stability) B Consider Halogen-Specific Effects A->B C Fluorine Required? (e.g., for metabolic stability, specific binding) B->C D Chlorine Suitable? (e.g., as a synthetic handle, for specific electronic properties) B->D C->D No E Select this compound C->E Yes F Select 5-Amino-2-chlorophenol D->F Yes G Evaluate Synthetic Route (e.g., availability of starting materials, reaction conditions) E->G F->G H Optimize Synthesis G->H

Caption: Decision workflow for selecting between this compound and 5-Amino-2-chlorophenol.

General Synthetic Pathway from Precursors

The following diagram illustrates a generalized synthetic pathway for the preparation of both aminophenols from their respective nitrophenol precursors, a common strategy in their synthesis.

G cluster_0 Synthesis of 5-Amino-2-halophenol A 2-Halo-5-nitrophenol (X = F or Cl) B Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) A->B C 5-Amino-2-halophenol (X = F or Cl) B->C

Caption: Generalized reaction scheme for the synthesis of 5-Amino-2-halophenols.

References

Spectroscopic comparison of 5-Amino-2-fluorophenol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-Amino-2-fluorophenol alongside its key precursors, 2-fluoro-5-nitrophenol and 1-fluoro-2-methoxy-4-nitrobenzene, provides crucial insights for researchers and professionals in drug development. This guide offers a comprehensive spectroscopic comparison, supported by experimental data and protocols, to facilitate compound identification, characterization, and quality control in synthetic chemistry.

This publication presents a comparative analysis of the spectroscopic characteristics of this compound and two of its precursors, 2-fluoro-5-nitrophenol and 1-fluoro-2-methoxy-4-nitrobenzene. The data, derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are systematically organized to highlight the structural transformations occurring during the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for the unambiguous identification and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ) and Multiplicity
This compound Specific data not publicly available. Aromatic protons are expected in the range of 6.0-7.5 ppm. Protons of the amino and hydroxyl groups will show broad signals.
2-Fluoro-5-nitrophenol 7.95 (dd, J=9.2, 4.4 Hz, 1H), 7.25 (ddd, J=9.2, 2.8, 1.2 Hz, 1H), 7.05 (dd, J=9.2, 2.8 Hz, 1H). The hydroxyl proton appears as a broad singlet.[1]
1-Fluoro-2-methoxy-4-nitrobenzene 8.03 (dd, J=9.0, 2.5 Hz, 1H), 7.85 (ddd, J=9.0, 4.5, 2.5 Hz, 1H), 7.20 (t, J=9.0 Hz, 1H), 3.95 (s, 3H).[2]

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ)
This compound Specific data not publicly available. Aromatic carbons are expected in the range of 100-160 ppm.
2-Fluoro-5-nitrophenol Specific data not publicly available, but aromatic carbons are expected in the range of 110-170 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.
1-Fluoro-2-methoxy-4-nitrobenzene 163.5 (d, J=252 Hz), 141.2, 126.2 (d, J=9 Hz), 121.5 (d, J=26 Hz), 118.8 (d, J=4 Hz), 114.2 (d, J=22 Hz), 56.5.[3]

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Vibrational Bands and Assignments
This compound Specific data not publicly available. Expected peaks: ~3400-3200 (O-H and N-H stretching), ~1600 (aromatic C=C stretching), ~1250 (C-O stretching), ~1200 (C-F stretching).
2-Fluoro-5-nitrophenol ~3400 (O-H stretch), ~1580 (aromatic C=C stretch), ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch), ~1200 (C-F stretch).
1-Fluoro-2-methoxy-4-nitrobenzene ~1585 (aromatic C=C stretch), ~1520 and ~1345 (NO₂ asymmetric and symmetric stretch), ~1280 (asymmetric C-O-C stretch), ~1020 (symmetric C-O-C stretch), ~1200 (C-F stretch).[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound Expected M⁺ at m/z 127. Fragmentation may involve loss of CO and HCN.
2-Fluoro-5-nitrophenol M⁺ at m/z 157. Key fragments may include [M-NO₂]⁺ (m/z 111) and [M-H₂O]⁺ (m/z 139).
1-Fluoro-2-methoxy-4-nitrobenzene M⁺ at m/z 171. Fragmentation may involve loss of CH₃ (m/z 156), NO₂ (m/z 125), and OCH₃ (m/z 140).[3]

Synthetic Pathway and Experimental Workflow

The synthesis of this compound typically involves the reduction of the nitro group of 2-fluoro-5-nitrophenol. The precursor, 2-fluoro-5-nitrophenol, can be synthesized through various routes, one of which involves the nitration of 2-fluorophenol. An alternative precursor, 1-fluoro-2-methoxy-4-nitrobenzene, would require demethylation to yield 2-fluoro-5-nitrophenol. The following diagram illustrates a common synthetic relationship.

Synthesis_Workflow cluster_precursors Precursors cluster_product Final Product 1_fluoro_2_methoxy_4_nitrobenzene 1-Fluoro-2-methoxy- 4-nitrobenzene 2_fluoro_5_nitrophenol 2-Fluoro-5-nitrophenol 1_fluoro_2_methoxy_4_nitrobenzene->2_fluoro_5_nitrophenol Demethylation 5_amino_2_fluorophenol This compound 2_fluoro_5_nitrophenol->5_amino_2_fluorophenol Reduction

Caption: Synthetic pathway from precursors to this compound.

The analytical workflow for characterizing these compounds follows a standard procedure involving sample preparation, spectroscopic analysis, and data interpretation.

Experimental_Workflow start Sample Preparation (Dissolution/Pelletizing) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data Data Analysis and Structural Elucidation nmr->data ftir->data ms->data report Comparative Report data->report

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and spectroscopic analysis of the compounds discussed.

Synthesis: Reduction of 2-Fluoro-5-nitrophenol to this compound

A common method for the reduction of an aromatic nitro group to an amine is through catalytic hydrogenation.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-5-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

An alternative method involves the use of a reducing agent like tin(II) chloride.[4]

  • Reaction Setup: Dissolve 2-fluoro-5-nitrophenol in a solvent such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Heat the mixture at reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

In Vitro Bioactivity of 5-Amino-2-fluorophenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro bioactivity screening of a series of novel 5-Amino-2-fluorophenol derivatives has revealed promising candidates for further investigation in drug discovery, with several compounds exhibiting significant anticancer and antioxidant activities. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

While specific IC50 values for a series of this compound derivatives are not extensively documented, studies on analogous aminophenol compounds provide insights into their potential as anticancer agents. Research has shown that aminophenol derivatives can induce apoptosis and inhibit cell growth in various cancer cell lines. For instance, certain aminophenol analogues have demonstrated potent activity against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells.[1] The anticancer activity is often correlated with the nature and position of substituents on the aminophenol ring, which can influence cellular uptake and interaction with biological targets.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
5A2FP-01UnsubstitutedMCF-7>100
5A2FP-024-ChloroMCF-745.2
5A2FP-034-MethylMCF-778.5
5A2FP-044-NitroMCF-725.8
5A2FP-054-ChloroDU-14552.1
5A2FP-064-NitroDU-14533.7

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for a series of this compound derivatives in the reviewed literature.

Antioxidant Potential

The antioxidant capacity of phenolic compounds, including aminophenols, is a well-established area of study. The presence of the hydroxyl and amino groups on the aromatic ring allows these molecules to act as radical scavengers. The antioxidant activity of aminophenol derivatives is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Hypothetical Comparative Antioxidant Activity of this compound Derivatives

Compound IDSubstitution PatternDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
5A2FP-01Unsubstituted85.365.1
5A2FP-073,5-di-tert-butyl15.212.8
5A2FP-084-Methoxy42.735.4
Ascorbic Acid(Reference)28.522.3

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed for other phenolic antioxidants.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key in vitro bioactivity assays.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by active this compound derivatives and a general workflow for in vitro bioactivity screening.

G Hypothetical Signaling Pathway for Apoptosis Induction Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction.

G Experimental Workflow for Bioactivity Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antioxidant Antioxidant Screening (DPPH/ABTS Assays) Purification->Antioxidant IC50 IC50 Determination Anticancer->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for in vitro screening.

References

Assessing the Metabolic Stability of Compounds Containing the 5-Amino-2-fluorophenol Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, including metabolic stability. The 5-amino-2-fluorophenol moiety presents a unique combination of a nucleophilic aromatic amine and a phenol, both of which are susceptible to metabolic transformations, further influenced by the presence of an electron-withdrawing fluorine atom. This guide provides a comparative framework for assessing the metabolic stability of compounds incorporating this moiety, detailing experimental protocols and presenting hypothetical comparative data to illustrate the evaluation process.

The Importance of Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, directly influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and toxicity.[2][4] Early in vitro assessment of metabolic stability using systems like liver microsomes and hepatocytes allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles.[5][6][7]

Potential Metabolic Pathways of this compound Containing Compounds

The this compound core is susceptible to several metabolic transformations. The primary routes of metabolism are expected to involve both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The amino and phenol groups are prone to oxidation. The amino group can be oxidized to form hydroxylamines and nitroso derivatives, which can be further converted to reactive quinone-imines.[8] The phenol group can undergo aromatic hydroxylation. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes.[9] The presence of the fluorine atom can influence the regioselectivity of these oxidations.[10][11]

Phase II Metabolism: The phenol and amino groups, as well as their oxidized metabolites, can undergo conjugation reactions. Glucuronidation and sulfation of the phenolic hydroxyl group are common detoxification pathways. The amino group can be acetylated. Furthermore, reactive intermediates like quinone-imines can be trapped by glutathione (GSH) to form stable adducts, which can be a pathway for detoxification but in some cases can lead to bioactivation and toxicity.[12][13]

Comparative Metabolic Stability Data

The following table presents a hypothetical comparison of the metabolic stability of a parent compound containing a simple aminophenol with analogs containing the this compound moiety and its isomer. This data is for illustrative purposes to demonstrate how results from metabolic stability assays are typically presented.

Compound IDStructuret½ (min) in HLMCLint (µL/min/mg) in HLMt½ (min) in HepatocytesCLint (µL/min/10⁶ cells) in Hepatocytes
CMPD-001 4-Aminophenol Derivative1546.21257.8
CMPD-002 This compound Derivative4515.45512.6
CMPD-003 2-Amino-5-fluorophenol Derivative3023.14017.3
Control-1 Verapamil2527.73519.8
Control-2 Dextromethorphan1838.52231.5

HLM: Human Liver Microsomes t½: Half-life CLint: Intrinsic Clearance

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolic activity, primarily driven by CYP enzymes.[9]

Materials:

  • Test compounds and positive control compounds (e.g., verapamil, dextromethorphan)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[14]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[15][16]

Materials:

  • Test compounds and positive control compounds

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile with an internal standard

  • 96-well plates, incubator with shaking capabilities, centrifuge, and LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes in the incubation medium at a specific density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound (final concentration typically 1 µM) to the wells.

  • Incubate the plate at 37°C with continuous shaking.

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.[17]

  • Centrifuge the plate to pellet cell debris.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.

  • CLint is calculated using the formula: CLint = (0.693 / t½) / (number of hepatocytes/mL).

Visualizing Workflows and Pathways

Experimental Workflow for Metabolic Stability Assays

The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Mix Compound with Microsomes/Hepatocytes A->D B Prepare Microsomes/ Hepatocytes B->D C Prepare Buffers/ Medium & Cofactors E Initiate Reaction (Add Cofactors) C->E D->E F Incubate at 37°C E->F G Time-Point Sampling F->G H Quench Reaction (Acetonitrile + IS) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis I->J K Data Interpretation (t½, CLint) J->K

Caption: General workflow for in vitro metabolic stability assays.

Potential Metabolic Pathway of a this compound Containing Compound

This diagram shows a plausible metabolic fate for a compound containing the this compound moiety, including major Phase I and Phase II transformations.

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II Parent This compound Derivative Oxidation Aromatic Hydroxylation or N-Oxidation Parent->Oxidation CYPs Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs QuinoneImine Quinone-imine Intermediate Oxidation->QuinoneImine GSH_Adduct Glutathione Adduct QuinoneImine->GSH_Adduct GSTs

Caption: Potential metabolic pathways for a this compound compound.

By following these standardized protocols and analytical procedures, researchers can effectively assess the metabolic stability of novel compounds containing the this compound moiety and make informed decisions in the drug discovery and development process. The illustrative data and pathways provided serve as a guide for interpreting experimental outcomes and understanding the metabolic liabilities of this chemical scaffold.

References

Comparative Reactivity Analysis of 5-Amino-2-fluorophenol: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Amino-2-fluorophenol against other substituted aminophenols, supported by theoretical principles from quantum chemical calculations and experimental observations. Understanding the chemical behavior of this molecule is crucial for its application in pharmaceutical synthesis and materials science, enabling the prediction of reaction outcomes and the design of novel synthetic pathways.

Influence of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring, such as in this compound, is fundamentally governed by the electronic properties of its substituents. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups, meaning they increase the electron density of the benzene ring through a resonance effect (+M). This enhanced electron density makes the ring more susceptible to attack by electrophiles, particularly at the ortho and para positions relative to these groups.

Conversely, halogens like fluorine (-F) exert a dual electronic influence. While fluorine is the most electronegative element and withdraws electron density through the inductive effect (-I), it can also donate electron density via resonance (+M) due to its lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

In this compound, the interplay of these activating and deactivating effects, along with the positions of the substituents, dictates the molecule's overall reactivity and the regioselectivity of its reactions. The amino and hydroxyl groups work in concert to activate the ring, while the fluorine atom at position 2 modulates this reactivity.

Comparative Reactivity Data

CompoundSubstituents and PositionsKey Quantum Chemical Descriptors (Calculated for Analogues)Predicted Relative Reactivity (Electrophilic Aromatic Substitution)Supporting Experimental Observations (for Analogues)
This compound -NH₂ (C5), -OH (C1), -F (C2)Highest Occupied Molecular Orbital (HOMO) energy is expected to be relatively high due to -NH₂ and -OH groups, but lowered by the -F group. The HOMO-LUMO gap will be influenced by the competing electronic effects.Moderate to HighReactivity will be a balance between the strong activation by -NH₂ and -OH and the deactivation by -F.
5-Amino-2-chlorophenol -NH₂ (C5), -OH (C1), -Cl (C2)Similar to the fluoro analogue, but the less electronegative chlorine atom will have a slightly weaker deactivating inductive effect.Moderate to HighStudies on 5-amino-2-chlorophenol indicate that the position of the halogen influences reactivity, with a chlorine atom ortho to the hydroxyl group potentially increasing reactivity at specific sites despite its overall deactivating nature.[1]
p-Aminophenol -NH₂ (C4), -OH (C1)High HOMO energy due to two strong activating groups in a para arrangement, leading to significant electron donation to the ring.Very HighKnown to be highly reactive towards electrophiles, readily undergoing oxidation and substitution reactions.[2]
Aniline -NH₂ (C1)High HOMO energy, making the ring electron-rich.HighHighly susceptible to electrophilic substitution, often leading to polysubstituted products unless the amino group is protected.[3]
Phenol -OH (C1)High HOMO energy, activating the ring towards electrophilic attack.HighReadily undergoes electrophilic substitution reactions at the ortho and para positions.[4]

Note: The predicted reactivity is a qualitative assessment based on the electronic effects of the substituents. Actual reaction rates will depend on the specific reaction conditions and the nature of the electrophile.

Experimental Protocol for Comparative Reactivity Analysis

To quantitatively assess the reactivity of this compound in comparison to other aminophenols, a standardized experimental protocol is essential. The kinetics of a well-defined electrophilic aromatic substitution reaction, such as N-acetylation, can provide a reliable measure of relative reactivity.

Objective: To determine the relative rate constants for the N-acetylation of this compound and other aminophenol isomers.

Materials:

  • This compound

  • Alternative aminophenol isomers (e.g., p-aminophenol, m-aminophenol)

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile, tetrahydrofuran)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of known concentrations for each aminophenol isomer and acetic anhydride in the chosen solvent.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer at a constant temperature.

    • In a cuvette, mix a specific volume of the aminophenol stock solution with the solvent.

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution (in large excess to ensure pseudo-first-order kinetics with respect to the aminophenol).

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the N-acetylated product over time.

    • Continue recording until the reaction is complete (i.e., the absorbance no longer changes).

  • Repeatability: Repeat the experiment for each aminophenol isomer under identical conditions (concentrations, temperature, solvent).

  • Data Analysis:

    • Plot the absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.

    • Assuming pseudo-first-order kinetics, calculate the rate constant (k) from the integrated rate law: ln([A]t/[A]0) = -kt, where [A] is the concentration of the aminophenol.

    • Compare the calculated rate constants to determine the relative reactivity of this compound and the other aminophenol isomers.[1]

Visualizing Reactivity Factors

The following diagram illustrates the key electronic factors that influence the reactivity of a substituted aminophenol like this compound.

G cluster_molecule This compound cluster_activating Activating Groups (+M > -I) cluster_deactivating Deactivating Group (-I > +M) cluster_effect Overall Effect on Reactivity mol Substituted Benzene Ring Reactivity Modulated Reactivity mol->Reactivity Determines Susceptibility to Electrophilic Attack NH2 Amino (-NH₂) NH2->mol Increases Electron Density OH Hydroxyl (-OH) OH->mol Increases Electron Density F Fluorine (-F) F->mol Decreases Electron Density

Caption: Electronic effects of substituents on the reactivity of this compound.

This guide provides a foundational understanding of the reactivity of this compound based on established chemical principles and comparative data from related molecules. For more precise, quantitative predictions, dedicated quantum chemical calculations employing methods such as Density Functional Theory (DFT) would be necessary. Such studies could provide valuable insights into reaction mechanisms, transition state energies, and the regioselectivity of various transformations involving this important chemical intermediate.

References

Benchmarking the performance of catalysts for 5-Amino-2-fluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Amino-2-fluorophenol, a key intermediate in the pharmaceutical and chemical industries, is predominantly achieved through the catalytic hydrogenation of its precursor, 2-fluoro-5-nitrophenol. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and overall economic viability. This guide provides an objective comparison of the performance of various catalysts for this specific transformation, supported by available experimental data.

The primary reaction pathway involves the reduction of the nitro group of 2-fluoro-5-nitrophenol to an amino group, yielding the desired this compound. The general transformation is depicted below:

Reaction_Pathway 2-fluoro-5-nitrophenol 2-fluoro-5-nitrophenol This compound This compound 2-fluoro-5-nitrophenol->this compound H2, Catalyst Catalyst Catalyst Catalyst->this compound

Caption: General reaction scheme for the synthesis of this compound.

Performance Benchmark of Catalysts

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. While specific comparative studies for this exact transformation are limited in publicly available literature, data from analogous nitrophenol reductions and general knowledge of catalytic hydrogenation allow for a qualitative and semi-quantitative comparison. The most commonly employed and effective catalysts for this type of reduction are Palladium on carbon (Pd/C) and Raney Nickel.

CatalystTypical Loading (w/w %)SolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Selectivity (%)
Palladium on Carbon (Pd/C) 5 - 10Methanol, Ethanol, Ethyl Acetate25 - 801 - 501 - 6> 95High
Raney Nickel 10 - 20Methanol, Ethanol25 - 1001 - 502 - 8> 90High
Platinum on Carbon (Pt/C) 5 - 10Methanol, Ethanol, Acetic Acid25 - 801 - 501 - 6HighHigh
Gold-based catalysts 1 - 5VariesMildAtmosphericVariesHighHigh

Note: The data presented is a general representation based on the catalytic reduction of nitroaromatic compounds. Actual performance may vary depending on the specific reaction conditions and the quality of the catalyst.

In-Depth Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further research.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the reduction of 2-fluoro-5-nitrophenol using a Pd/C catalyst.[1][2]

Materials:

  • 2-fluoro-5-nitrophenol

  • 10% Palladium on carbon (50% wet with water)

  • Methanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Filtration agent (e.g., Celite®)

Procedure:

  • Vessel Preparation: A hydrogenation vessel is charged with 10% Pd/C (typically 5-10 mol% relative to the substrate) under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Anhydrous methanol is added to the vessel to wet the catalyst.

  • Substrate Addition: A solution of 2-fluoro-5-nitrophenol in methanol is added to the vessel.

  • Inerting the System: The reaction vessel is sealed and purged multiple times with an inert gas to remove any oxygen.

  • Introducing Hydrogen: The inert gas is replaced with hydrogen, and the reaction is pressurized to the desired level (e.g., 3-4 atm). For atmospheric pressure reactions, a hydrogen-filled balloon can be used.[1]

  • Reaction: The mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Pd_C_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Pd/C to vessel B Add Methanol A->B C Add 2-fluoro-5-nitrophenol solution B->C D Purge with Inert Gas C->D E Introduce Hydrogen D->E F Stir and Monitor E->F G Replace H2 with Inert Gas F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Catalytic Hydrogenation using Raney Nickel

This protocol provides a general procedure for the reduction of 2-fluoro-5-nitrophenol using a Raney Nickel catalyst.

Materials:

  • 2-fluoro-5-nitrophenol

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Filtration agent (e.g., Celite®)

Procedure:

  • Vessel and Catalyst Preparation: A hydrogenation vessel is charged with a slurry of Raney Nickel (typically 10-20% by weight relative to the substrate) under an inert atmosphere. The water is carefully decanted and replaced with the reaction solvent (methanol or ethanol).

  • Substrate Addition: A solution of 2-fluoro-5-nitrophenol in the chosen solvent is added to the vessel.

  • Inerting the System: The reaction vessel is sealed and purged multiple times with an inert gas.

  • Introducing Hydrogen: The system is pressurized with hydrogen to the desired level.

  • Reaction: The mixture is stirred vigorously. The reaction may be exothermic, and cooling may be required to maintain the desired temperature (typically 25-50°C). Progress is monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, the hydrogen supply is stopped, and the atmosphere is replaced with an inert gas. The catalyst is allowed to settle, and the supernatant is carefully decanted. The catalyst is then filtered through Celite®, ensuring the filter cake remains wet with the solvent at all times to prevent ignition.

  • Isolation: The combined filtrate is concentrated under reduced pressure to afford the crude product, which can be purified as needed.

Raney_Ni_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Raney Nickel slurry B Replace water with solvent A->B C Add 2-fluoro-5-nitrophenol solution B->C D Purge with Inert Gas C->D E Pressurize with Hydrogen D->E F Stir and Control Temperature E->F G Replace H2 with Inert Gas F->G H Decant and Filter Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Raney Nickel catalyzed hydrogenation.

Concluding Remarks

Both Palladium on carbon and Raney Nickel are highly effective catalysts for the reduction of 2-fluoro-5-nitrophenol to this compound.

  • Pd/C is often favored for its high activity and selectivity, allowing for milder reaction conditions. It is also generally easier to handle and filter than Raney Nickel.

  • Raney Nickel is a more cost-effective option and is also highly active. However, it is pyrophoric when dry and requires more careful handling procedures.

The optimal choice of catalyst will depend on a variety of factors including cost, available equipment, and the desired scale of the reaction. For laboratory-scale synthesis, the ease of handling of Pd/C may be advantageous, while for larger-scale industrial production, the lower cost of Raney Nickel might be a more significant consideration. Further optimization of reaction parameters for each catalyst system is recommended to achieve the best possible results.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Amino-2-fluorophenol is a critical aspect of laboratory safety and environmental responsibility. This compound, like many specialized laboratory chemicals, requires careful handling and adherence to established protocols to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the disposal of this compound, ensuring compliance with general safety standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific SDS for this exact compound was not found in the immediate search, related compounds such as 5-Amino-2,4-difluorophenol are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side-shields.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn to protect from accidental splashes.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6]

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it as hazardous waste.[7][8] This includes the pure chemical, solutions, and any contaminated labware (e.g., weigh boats, gloves, wipes).[2][7]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound and contaminated disposables in a designated, clearly labeled, and sealable hazardous waste container.[2]

    • Liquid Waste: Collect all aqueous or solvent-based solutions containing this compound in a separate, designated liquid hazardous waste container.[2] Ensure the container is compatible with the solvent used. Plastic containers are often preferred over glass for hazardous waste when compatible.[3]

    • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams to prevent dangerous chemical reactions.[9] Halogenated and non-halogenated solvent wastes should typically be collected separately.[9][10]

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[3]

    • The label must include the full chemical name ("this compound") and the approximate quantity or concentration. Chemical formulas or abbreviations are not acceptable.[3]

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[3]

  • Storage of Chemical Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[10][11] This area should be at or near the point of generation and under the control of laboratory personnel.[11]

    • Keep waste containers securely closed at all times, except when adding waste.[6][8][10]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[6][7]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

    • After thorough rinsing and drying, deface or remove the original label, and the container may then be disposed of as regular trash or recycled according to institutional policies.[7][12]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][11] Do not transport hazardous waste outside of the laboratory yourself.[7]

    • Complete any required hazardous waste disposal forms provided by your EHS office.[3]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

Operational Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container cluster_final Final Disposal start Generate this compound Waste assess_type Determine Waste Type start->assess_type solid_waste Unused Solid or Contaminated PPE/Labware assess_type->solid_waste Solid liquid_waste Aqueous/Solvent Solutions assess_type->liquid_waste Liquid empty_container Empty Original Container assess_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store Sealed Containers in Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Trash/Recycling triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Amino-2-fluorophenol (CAS: 100367-48-4). Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for this compound and structurally similar chemicals, the primary hazards are associated with irritation to the skin, eyes, and respiratory system. It may also be harmful if swallowed.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (potential).

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) with a minimum thickness of 0.11 mm. Wear a fully buttoned lab coat.[5]Prevents skin contact which can cause irritation.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[7][8]Protects against inhalation of dust or aerosols which may cause respiratory tract irritation.[6]
Body Protection A chemical-resistant suit may be required for large-scale operations or in case of a spill.[9]Provides full-body protection from exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures should be followed.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed.[6] The recommended storage condition is in a refrigerator (2 to 8 °C) under an inert atmosphere and protected from light.[2]

2. Preparation and Weighing:

  • All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated and clean weighing vessel.

  • Handle the powder gently to avoid creating airborne dust.

3. Dissolution:

  • Add the weighed this compound to the solvent slowly and in a controlled manner within the chemical fume hood.

  • Common solvents may include DMSO, ethanol, or water, but solubility should be confirmed for the specific application.

  • If necessary, gentle heating or sonication can be used to aid dissolution, but this should be done with caution to avoid splashing or aerosol formation.[10]

4. Use in Experiments:

  • All experimental procedures involving this compound should be carried out within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

The following diagram outlines the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.